8-Azabicyclo[3.2.1]octan-2-ol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
8-azabicyclo[3.2.1]octan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-4-2-5-1-3-6(7)8-5/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYUQKRGAQMSJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC1N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307417 | |
| Record name | 8-Azabicyclo[3.2.1]octan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408075-80-8 | |
| Record name | 8-Azabicyclo[3.2.1]octan-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azabicyclo[3.2.1]octan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The 8-Azabicyclo[3.2.1]octan-2-ol Scaffold: A Technical Guide to Crystal Structure and Conformational Dynamics
Abstract
The 8-azabicyclo[3.2.1]octane framework, the core of tropane alkaloids, is a privileged scaffold in medicinal chemistry due to its rigid conformational structure and strategic placement of functional groups.[1] This guide provides an in-depth technical exploration of the structural and conformational properties of a specific derivative, 8-azabicyclo[3.2.1]octan-2-ol. While a definitive crystal structure for this particular isomer is not publicly available, this document will elucidate its probable solid-state and solution-state architecture through a synthesis of data from closely related analogs, spectroscopic techniques, and computational modeling. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecular scaffold.
Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane skeleton is a recurring motif in a multitude of biologically active natural products and synthetic molecules.[2] Its inherent rigidity, a consequence of the fused bicyclic system, provides a well-defined three-dimensional orientation for substituents, which is crucial for specific interactions with biological targets such as receptors and enzymes.[1] Derivatives of this scaffold have shown a wide range of pharmacological activities, including anticholinergic, anesthetic, and psychoactive effects. A thorough understanding of the subtle interplay between crystal packing forces, conformational preferences in solution, and biological activity is therefore paramount for the rational design of novel therapeutics based on this framework.
This guide will focus on the 2-hydroxy substituted derivative, 8-azabicyclo[3.2.1]octan-2-ol. We will first explore the expected crystal structure by drawing parallels with known structures of analogous compounds. Subsequently, a detailed exposition on the conformational analysis in solution will be presented, outlining the key experimental and computational methodologies employed to probe the dynamic behavior of this molecule.
Crystal Structure Analysis: A Predictive Approach
A definitive single-crystal X-ray diffraction study for 8-azabicyclo[3.2.1]octan-2-ol is not readily found in the published literature. However, the extensive body of crystallographic data on related tropane alkaloids allows for a well-informed prediction of its solid-state conformation and packing.
The 8-Azabicyclo[3.2.1]octane Framework: Fundamental Geometry
The 8-azabicyclo[3.2.1]octane core consists of a six-membered piperidine ring fused with a five-membered pyrrolidine ring. The piperidine ring is known to adopt a chair conformation in the vast majority of its derivatives to minimize steric strain.[3] The nitrogen bridge (N8) and the C1-C5 ethano bridge dictate the overall rigid structure.
A Representative Analog: Tropine Hydrochloride
To illustrate the fundamental structural features, we can examine the crystal structure of a closely related and well-characterized analog, tropine hydrochloride (8-methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride). In its crystal lattice, the six-membered ring invariably adopts a chair conformation. The N-methyl group can exist in either an axial or equatorial orientation relative to the piperidine ring, with the equatorial conformer being generally more stable. The hydroxyl group at C3 also has two possible stereoisomers: endo (tropine) and exo (pseudotropine).
Predicted Crystal Structure of 8-Azabicyclo[3.2.1]octan-2-ol
Based on the principles of conformational analysis and data from analogs, the following features are predicted for the crystal structure of 8-azabicyclo[3.2.1]octan-2-ol:
-
Piperidine Ring Conformation: The six-membered ring will adopt a stable chair conformation.
-
Hydroxyl Group Orientation: The hydroxyl group at the C2 position can be in either an exo or endo position. The thermodynamically more stable isomer will likely be the one that minimizes steric interactions with the rest of the bicyclic system.
-
Hydrogen Bonding: In the solid state, intermolecular hydrogen bonding involving the hydroxyl group and the nitrogen atom of the bridge is expected to play a significant role in the crystal packing.
Experimental Workflow for Crystal Structure Determination
The definitive determination of the crystal structure of 8-azabicyclo[3.2.1]octan-2-ol would follow a well-established experimental workflow.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Single Crystal Growth: High-quality single crystals of 8-azabicyclo[3.2.1]octan-2-ol are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
X-ray Diffraction: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.
-
Data Collection: The diffraction pattern of the crystal is recorded as a series of reflections at different crystal orientations.
-
Structure Solution: The collected reflection data is used to solve the phase problem and generate an initial electron density map of the unit cell.
-
Structure Refinement: The initial model of the structure is refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.
-
Validation and Analysis: The final refined structure is validated for geometric and crystallographic reasonability. The analysis includes the determination of unit cell parameters, space group, atomic coordinates, and details of intermolecular interactions.
Conformational Analysis in Solution: A Dynamic Perspective
In solution, the 8-azabicyclo[3.2.1]octane scaffold is not static but exists in a dynamic equilibrium between different conformations. The primary conformational flexibility arises from the piperidine ring, which can interconvert between chair and boat forms.
The Chair-Boat Equilibrium
The piperidine ring in the 8-azabicyclo[3.2.1]octane system predominantly exists in a chair conformation. However, a higher-energy boat or twist-boat conformation is also possible. The energy difference between these conformers is influenced by the nature and position of substituents.
Caption: Conformational equilibrium of the piperidine ring.
Experimental Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for probing the conformational dynamics of molecules in solution.
Key NMR Parameters for Conformational Analysis:
| NMR Parameter | Information Provided |
| Chemical Shifts (¹H and ¹³C) | The electronic environment of each nucleus, which is sensitive to its spatial orientation. |
| Coupling Constants (³JHH) | The dihedral angle between adjacent protons, which can be related to the ring conformation via the Karplus equation. |
| Nuclear Overhauser Effect (NOE) | The through-space proximity of protons, which helps in determining the relative orientation of substituents (endo vs. exo). |
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: A solution of 8-azabicyclo[3.2.1]octan-2-ol is prepared in a suitable deuterated solvent.
-
¹H and ¹³C NMR: Standard one-dimensional spectra are acquired to identify all proton and carbon signals.
-
COSY (Correlation Spectroscopy): This experiment establishes the connectivity between protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, aiding in the complete assignment of the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the stereochemistry and conformation.
Computational Modeling: In Silico Insights
Computational chemistry provides a powerful complementary approach to experimental methods for studying conformational preferences.
Computational Methods:
| Method | Description |
| Molecular Mechanics (MM) | A fast method that uses a classical force field to calculate the potential energy of a molecule as a function of its geometry. Useful for initial conformational searches. |
| Density Functional Theory (DFT) | A quantum mechanical method that provides a more accurate description of the electronic structure and energies of different conformers. |
Computational Workflow:
Caption: Computational workflow for conformational analysis.
Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation: 3D structures of the possible conformers (e.g., chair and boat) of 8-azabicyclo[3.2.1]octan-2-ol are generated.
-
Conformational Search: A systematic or stochastic conformational search using a molecular mechanics force field is performed to identify low-energy conformers.
-
Geometry Optimization: The geometries of the identified low-energy conformers are optimized at a higher level of theory, such as DFT (e.g., B3LYP/6-31G*).
-
Energy Calculation and Population Analysis: The relative energies of the optimized conformers are calculated, and their populations at a given temperature are determined using the Boltzmann distribution.
-
Comparison with Experimental Data: The calculated NMR parameters (chemical shifts and coupling constants) for the most stable conformers are compared with the experimental data to validate the computational model.
Conclusion
The 8-azabicyclo[3.2.1]octan-2-ol molecule, as a representative of the tropane alkaloid family, possesses a well-defined yet dynamic three-dimensional structure that is critical to its chemical and biological properties. While its specific crystal structure remains to be experimentally determined, a robust model can be constructed based on the extensive knowledge of its parent scaffold. In solution, a combination of advanced NMR techniques and high-level computational modeling provides a detailed picture of the conformational equilibrium that governs its behavior. The integrated approach outlined in this guide, combining predictive structural analysis with experimental and computational conformational studies, offers a powerful paradigm for the investigation of this and other medicinally important bicyclic systems, ultimately paving the way for the design of novel and more effective therapeutic agents.
References
-
Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. (2006). Chemical Reviews, 106(6), 2434-2454. [Link]
-
The principles of conformational analysis. (1970). Nobel Prize. [Link]
Sources
Thermodynamic Stability of 8-Azabicyclo[3.2.1]octan-2-ol Stereoisomers: A Mechanistic Guide
Executive Summary & Pharmacological Relevance
The 8-azabicyclo[3.2.1]octane framework, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry. While the 3-substituted tropanes (e.g., atropine, cocaine) dominate classical pharmacology, the 2-substituted analogs—specifically 8-azabicyclo[3.2.1]octan-2-ol and its derivatives—have emerged as critical pharmacophores. These structures are integral to the synthesis of complex natural products like Bao Gong Teng A[1] and highly selective nicotinic acetylcholine receptor (nAChR) ligands[2].
Developing these therapeutics requires precise control over the C2 stereocenter. The orientation of the hydroxyl group—either endo (α-isomer) or exo (β-isomer)—drastically alters the molecule's 3D topography, directly impacting receptor binding affinity and pharmacokinetic profiles. This guide provides an in-depth analysis of the thermodynamic drivers governing these stereoisomers and outlines self-validating experimental protocols for their selective synthesis.
Conformational Architecture and Thermodynamic Drivers
To understand the thermodynamic stability of 8-azabicyclo[3.2.1]octan-2-ol, one must analyze the rigid bicyclic system. The molecule consists of a piperidine ring forced into a chair conformation by a pyrrolidine envelope. The C2 carbon is situated on the 3-carbon bridge, adjacent to the bridgehead (C1).
The Kinetic Trap: Endo-Isomer (α-Tropanol)
When the hydroxyl group is in the endo position, it points "downward" toward the piperidine ring. In the context of the piperidine chair, this corresponds to an axial orientation. This axial hydroxyl group suffers from severe 1,3-diaxial steric repulsion with the axial hydrogen atom at C4. Because of this high internal steric strain, the endo-isomer represents a higher-energy state. It is typically isolated only under strict kinetic control, where the reagent approach dictates the stereochemical outcome rather than the product's stability[2].
The Thermodynamic Sink: Exo-Isomer (β-Tropanol)
Conversely, the exo conformation places the hydroxyl group pointing "outward," corresponding to an equatorial position on the piperidine chair. This orientation completely bypasses the 1,3-diaxial clash with the C4 protons, relieving the steric strain inherent to the bicyclic core. Consequently, the β-isomer (exo) is thermodynamically preferred over the α-isomer (endo)[2]. In complex total syntheses, undesired endo isomers are routinely subjected to prolonged equilibration to funnel them into the more stable exo configuration[1].
Fig 1: Conformational energy landscape and thermodynamic sink of the exo isomer.
Quantitative Thermodynamic & Structural Profiles
The table below summarizes the critical physicochemical and thermodynamic parameters differentiating the two stereoisomers.
| Parameter | Endo-Isomer (α-Tropanol analog) | Exo-Isomer (β-Tropanol analog) |
| C2 Hydroxyl Orientation | Axial (pointing towards piperidine ring) | Equatorial (pointing outward) |
| Relative Thermodynamic Stability | Kinetic Product (Higher Energy) | Thermodynamic Sink (Global Minimum) |
| Primary Steric Strain | 1,3-diaxial interactions with C4 axial protons | Relieved (Substituent points outward) |
| Preferred Synthetic Route | PtO₂ / H₂ Catalytic Hydrogenation | Dissolving Metal Reduction (Na / 3-Pentanol) |
| Equilibration Vector | Isomerizes to exo under prolonged heat | Stable under extended equilibration |
Mechanistic Workflows for Stereoselective Synthesis
The synthesis of these isomers relies on exploiting the difference between the activation energy of the transition state (kinetic control) and the energy of the final products (thermodynamic control).
During catalytic hydrogenation, the solid PtO₂ catalyst approaches the 2-tropinone core from the least sterically hindered face—the exo (convex) face. Hydrogen is delivered from this face, forcing the resulting hydroxyl group into the sterically congested endo position.
In contrast, dissolving metal reductions proceed via reversible electron/proton transfers. This reversibility allows the intermediate alkoxides to equilibrate. Given sufficient thermal energy, any kinetically formed endo-alkoxide will undergo hydride transfer to isomerize into the exo-alkoxide, settling into the global thermodynamic minimum[2].
Fig 2: Kinetic vs. thermodynamic reduction pathways for 8-azabicyclo[3.2.1]octan-2-one.
Validated Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Each methodology includes in-process validation steps to confirm causality and mechanistic success without relying solely on end-point analysis.
Protocol A: Thermodynamic Control via Dissolving Metal Reduction (Exo-Isomer)
Causality: The use of a bulky secondary alcohol (3-pentanol) combined with prolonged heating provides the thermal energy required for reversible alkoxide-ketone hydride transfer, ensuring complete isomerization to the exo state[2].
-
Preparation : Flame-dry a two-neck round-bottom flask under an inert nitrogen atmosphere.
-
Reagent Loading : Dissolve 2-tropinone (5.0 g, 36 mmol) in 10 mL of anhydrous toluene. Add 3-pentanol (23 mL, 0.22 mol).
-
Reduction Initiation : In a separate flask, prepare a suspension of sodium powder (0.25 g, 0.11 mol) in anhydrous THF (20 mL). Slowly transfer the ketone/alcohol mixture into the sodium suspension at room temperature.
-
Equilibration : Reflux the reaction mixture for 20 hours.
-
In-Process Validation: Extract 0.1 mL aliquots at 4, 12, and 20 hours. Analyze via GC-MS. The validation of the thermodynamic funneling is confirmed when the shorter-retention-time peak (endo-isomer) completely disappears, leaving only the exo-isomer peak. The reaction is self-terminating at the global minimum.
-
-
Quenching & Workup : Cool the mixture to 0°C. Carefully quench unreacted sodium with methanol, followed by water. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification : Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂) to yield pure exo-8-methyl-8-azabicyclo[3.2.1]octan-2-ol[2].
Protocol B: Kinetic Control via Catalytic Hydrogenation (Endo-Isomer)
Causality: PtO₂ is highly active and promotes strict facial-selective delivery of hydrogen. By operating at room temperature, the system lacks the thermal energy to overcome the reverse activation barrier, trapping the molecule in the kinetic endo state[2].
-
Setup : In a Parr hydrogenation bottle, dissolve 2-tropinone (4.4 g, 32 mmol) in analytical-grade methanol (67 mL).
-
Catalyst Addition : Add Adam's catalyst (PtO₂, 150 mg).
-
Hydrogenation : Pressurize the vessel with H₂ gas to 45 psi. Agitate the mixture at room temperature for 4 hours.
-
In-Process Validation: Monitor the pressure gauge for hydrogen gas uptake. The reaction is validated when exactly 1 molar equivalent of H₂ is consumed, confirming complete reduction without over-reduction or hydrogenolysis of the tertiary amine.
-
-
Filtration : Vent the H₂ gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the platinum catalyst.
-
Isolation : Evaporate the methanol under reduced pressure. NMR analysis of the crude mixture will show a distinct downfield shift for the C2 equatorial proton (coupled to the endo hydroxyl), confirming facial selectivity and yielding the endo-isomer[2].
Conclusion
The thermodynamic stability of 8-azabicyclo[3.2.1]octan-2-ol stereoisomers is fundamentally dictated by the relief of 1,3-diaxial steric strain within the bicyclic framework. The exo (β) isomer acts as a thermodynamic sink, allowing researchers to utilize reversible equilibration techniques to correct undesired kinetic outcomes during complex total syntheses. Mastering these thermodynamic principles is essential for the rational design and scalable production of tropane-based therapeutics.
References
-
Development of Novel Nicotinic Receptor Mediated Therapeutic Agents: Synthesis and Biological Evaluation of Novel Epibatidine A Source: ScholarWorks@UNO (uno.edu) URL:[2]
-
Organometallic Chirons. Total Synthesis of (−)-Bao Gong Teng A by a Molybdenum-Mediated[5+2] Cycloaddition Source: Journal of the American Chemical Society (acs.org) URL:[1]
Sources
Pharmacokinetics of 8-azabicyclo[3.2.1]octan-2-ol Based Alkaloids: A Comprehensive Technical Guide
Executive Summary
The 8-azabicyclo[3.2.1]octane core is the defining structural motif of tropane alkaloids. However, while traditional tropanes (e.g., atropine, cocaine) feature a hydroxyl group at the 3-position, the 8-azabicyclo[3.2.1]octan-2-ol subclass presents a unique stereochemical landscape. This subtle shift from the 3-ol to the 2-ol position fundamentally alters both the pharmacodynamic (PD) target engagement and the pharmacokinetic (PK) profile of these molecules.
This whitepaper provides an in-depth analysis of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-hydroxylated tropane alkaloids, focusing on natural products like1[1] and synthetic neurotherapeutics such as 2[2].
Target Engagement & Structural Pharmacology
The pharmacological identity of 8-azabicyclo[3.2.1]octan-2-ol alkaloids is dictated by their axial/equatorial configurations and N-substituents.
-
Muscarinic Agonism: Unlike 3-ol tropanes which typically act as muscarinic antagonists, the 2-ol configuration in Bao Gong Teng A (BGT-A) enables potent muscarinic agonism. Extracted from Erycibe obtusifolia, BGT-A selectively activates the M3 receptor signaling pathway, driving pupillary constriction and lowering intraocular pressure in glaucoma models[3].
-
Nicotinic Agonism: Synthetic ferrugininoids leverage the 2-ol core to target nicotinic acetylcholine receptors (nAChRs). Bioisosteric replacement of acetyl groups with heteroaromatic rings (e.g., 5-chloropyridyl) yields high-affinity ligands for the α4β2 nAChR subtype, utilized in analgesic and antidepressant research[2].
Fig 1. Pharmacodynamic signaling pathway of Bao Gong Teng A via M3 muscarinic receptor activation.
Pharmacokinetic Profiling (ADME)
The shift of the hydroxyl group to the C2 position introduces unique steric hindrances that directly impact the metabolic stability and lipophilicity of these alkaloids.
Absorption and Bioavailability
The basic tertiary amine (pKa ~9.5–10.0) ensures these compounds are highly ionized in the gastric environment, yet their compact bicyclic structure permits rapid paracellular and transcellular absorption. While BGT-A is frequently administered topically (ocular instillation) to minimize systemic exposure, synthetic ferrugininoids are optimized for oral delivery, achieving bioavailabilities (F%) exceeding 70%.
Distribution and BBB Permeability
To act as neurotherapeutics, nAChR-targeting ferrugininoids must cross the blood-brain barrier (BBB). The 2-ol core possesses a lower topological polar surface area (TPSA) compared to dihydroxylated variants, facilitating passive diffusion into the CNS. Volume of distribution (Vd) is typically large (>2 L/kg), indicating extensive tissue penetration.
Metabolic Stability and Biotransformation
Metabolic liabilities are the primary bottleneck for natural 8-azabicyclo[3.2.1]octan-2-ol alkaloids.
-
Esterase Cleavage: BGT-A contains a 6-acetate group that is rapidly hydrolyzed by plasma and hepatic carboxylesterases. This yields a highly polar diol metabolite, drastically reducing its systemic half-life.
-
CYP450 Oxidation: To circumvent esterase liability, synthetic derivatives replace the ester with bioisosteric rings. Consequently, their clearance shifts to slower, CYP-mediated N-demethylation (via CYP3A4/CYP2D6), extending the half-life from ~1 hour to >3 hours. 4 confirm that steric bulk on the N-substituent protects against rapid N-oxidation[4].
Preclinical Pharmacokinetic Parameters
Table 1: Representative preclinical PK parameters of 8-azabicyclo[3.2.1]octan-2-ol derivatives in rodent models.
| Compound Class | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | Bioavailability (F%) |
| Bao Gong Teng A | PO | 10.0 | 145.2 | 0.5 | 1.2 | ~45% |
| Bao Gong Teng A | IV | 2.0 | 320.5 | - | 0.8 | 100% |
| Ferrugininoid (8b) | PO | 5.0 | 85.4 | 1.0 | 3.5 | ~76% |
Experimental Methodologies: LC-MS/MS Bioanalysis
Accurate PK modeling requires a self-validating bioanalytical system capable of quantifying trace alkaloid levels in complex matrices (plasma, brain homogenate) without suffering from ion suppression.
Fig 2. Standardized in vivo pharmacokinetic experimental workflow and LC-MS/MS bioanalysis pipeline.
Step-by-Step Bioanalytical Protocol
Step 1: Sample Aliquoting & Internal Standard Addition
-
Action: Spike 50 µL of plasma or brain homogenate with 10 µL of a stable-isotope labeled internal standard (e.g., BGT-A-d3, 100 ng/mL).
-
Causality: The deuterated IS co-elutes with the target analyte, perfectly correcting for extraction recovery losses and matrix-induced ion suppression during Electrospray Ionization (ESI).
Step 2: Protein Precipitation & Acidification
-
Action: Add 100 µL of 2% Formic Acid in water to the sample. Vortex for 30 seconds.
-
Causality: The acidic environment disrupts protein-drug binding and ensures the basic tertiary amine of the 8-azabicyclo[3.2.1]octane core is fully protonated, a strict requirement for the subsequent cation-exchange step.
Step 3: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction
-
Action: Load the acidified sample onto a pre-conditioned Oasis MCX 96-well plate. Wash sequentially with 2% Formic Acid, followed by 100% Methanol. Elute the analyte using 5% NH₄OH in Methanol.
-
Causality: Simple protein precipitation leaves endogenous phospholipids that cause severe signal quenching in positive ESI. MCX exploits the alkaloid's basic nitrogen: the drug is retained via strong electrostatic interactions while neutral/acidic lipids are aggressively washed away by the methanol. The basic elution neutralizes the amine, releasing a highly purified extract.
Step 4: LC-MS/MS Analysis (MRM Mode)
-
Action: Inject 5 µL onto a C18 or HILIC column. Utilize positive ESI (+ESI) monitoring specific Multiple Reaction Monitoring (MRM) transitions.
-
Causality: 8-azabicyclo[3.2.1]octan-2-ol alkaloids characteristically fragment via the loss of water (-18 Da) or the cleavage of the C6-acetate group. Monitoring these specific precursor-to-product ion transitions guarantees high selectivity and limits of quantitation (LOQ) down to 0.5 ng/mL.
Structure-Activity Relationship (SAR) & PK Optimization
The evolution of this chemical class demonstrates how structural nuances dictate clinical viability. The natural 5[5] is highly efficacious but suffers from rapid ester hydrolysis. By utilizing the 8-azabicyclo[3.2.1]octan-2-ol core as a rigid scaffold, medicinal chemists have successfully mapped the spatial requirements for receptor binding.
Transitioning the ester linkage to robust heteroaromatic systems (as seen in ferrugininoids) effectively shields the molecule from plasma esterases. Furthermore, modifying the basicity of the N8-nitrogen through bulky alkylation alters the volume of distribution, allowing researchers to fine-tune the ratio of peripheral vs. central nervous system exposure based on the desired therapeutic indication.
References
- Novel Enantiopure Ferrugininoids Active as Nicotinic Agents: Synthesis and Radioligand Binding Studies. PubMed.
- A New Method for the Construction of the Hydroxylated Tropane Skeleton: Enantioselective Synthesis of (-)-Bao Gong Teng A. PubMed.
- Activity and QSAR study of baogongteng A and its deriv
- Comparative analysis of Erycibe schmidtii Craib and its potential substitutes based on metabolites and pharmacodynamic effect. PMC.
- Cognitive Enhancing and Neuroprotective Effect of the Embryo of the Nelumbo nucifera Seed.
Sources
- 1. A new method for the construction of the hydroxylated tropane skeleton: enantioselective synthesis of (-)-Bao Gong Teng A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel enantiopure ferrugininoids active as nicotinic agents: synthesis and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analysis of Erycibe schmidtii Craib and its potential substitutes based on metabolites and pharmacodynamic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity and QSAR study of baogongteng A and its derivatives as muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Molecular Docking of 8-Azabicyclo[3.2.1]octan-2-ol Scaffolds: Protocols, Case Studies, and Validation
Introduction: The 8-Azabicyclo[3.2.1]octane Core - A Privileged Scaffold in Neuropharmacology
The 8-azabicyclo[3.2.1]octane framework, the structural heart of tropane alkaloids, represents one of nature's most successful and enduring molecular scaffolds for engaging the central nervous system.[1][2] Its rigid, bicyclic structure pre-organizes substituents in a defined three-dimensional space, minimizing the entropic penalty upon binding and presenting functional groups for precise interactions with complex biological targets.[2] This core is famously found in molecules with profound physiological effects, from the anticholinergic actions of atropine to the psychoactive properties of cocaine.[2]
While much research has focused on derivatives functionalized at the C-3 position (tropine and its esters), the 8-azabicyclo[3.2.1]octan-2-ol isomer and its analogues offer a distinct topographical presentation of functional groups. This guide, written from the perspective of an application scientist, moves beyond mere protocol recitation. It aims to provide the causal logic behind the "what" and "how" of performing a molecular docking study on this specific scaffold, focusing on a self-validating workflow that builds confidence in in silico predictions. We will use the exploration of nicotinic acetylcholine receptors (nAChRs) as our primary case study, a target class of immense therapeutic interest for neurodegenerative disorders, pain, and addiction, where ligands based on this scaffold have shown significant promise.[3][4]
Chapter 1: Strategic Foundations - Planning a Docking Cascade
Before a single command is typed, a successful docking campaign begins with a clear definition of the scientific question. Are we screening for novel binders, rationalizing observed structure-activity relationships (SAR), or predicting the basis for subtype selectivity? For the 8-azabicyclo[3.2.1]octan-2-ol scaffold, a key challenge and opportunity lies in achieving selectivity between different receptor subtypes, such as the various compositions of nAChRs.[3] The conformationally restricted nature of the scaffold makes it an excellent tool for probing the topological differences between closely related binding pockets.
The primary targets for tropane-like structures are ligand-gated ion channels and G-protein coupled receptors, particularly those within the cholinergic system.[5][6] Both muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors are well-established interaction partners.[7][8] The central nitrogen of the bicycle is typically protonated at physiological pH, forming a critical cationic center that often mimics the quaternary ammonium group of the endogenous ligand, acetylcholine. The hydroxyl group at the C-2 position provides a key hydrogen bond donor/acceptor site, and its stereochemistry (endo vs. exo) can profoundly influence binding orientation and affinity.
Chapter 2: The Core Workflow - A Self-Validating Protocol
A robust molecular docking workflow is a system of checks and balances designed to minimize artifacts and produce scientifically sound hypotheses. The following protocol is a generalized yet detailed cascade applicable to docking 8-azabicyclo[3.2.1]octan-2-ol derivatives into targets like the nAChR.
Key Findings from Modeling Studies:
The modeling suggested that the spatial arrangement of atoms around the core pharmacophore elements dictates subtype selectivity. [3]For instance, one analogue exhibited higher affinity for the β2-containing nAChR subtype over the β4-containing one, while a closely related compound showed the reverse selectivity. [3]This was rationalized by how well the rigid scaffold could place its functional groups to interact with subtype-specific residues in the binding pocket. These interactions include hydrogen bonds with backbone carbonyls, cation-π interactions with tryptophan or tyrosine residues, and hydrophobic contacts.
| Compound Class | Target Receptor Subtype | Observed Affinity (Ki) | Key Modeling Insight |
| Constrained Analogue 20a | nAChR α4β2 | Moderate | Favorable orientation for interaction with β2-specific residues. |
| Constrained Analogue 20a | nAChR α3β4 | Low | Steric hindrance or suboptimal geometry in the β4 pocket. |
| Constrained Analogue 20b | nAChR α4β2 | Low | Reversed stereochemistry leads to a poor fit in the β2 pocket. |
| Constrained Analogue 20b | nAChR α3β4 | Moderate | Favorable fit within the slightly different topology of the β4 pocket. |
This table is a qualitative summary based on the findings reported in the cited literature. [3]
Chapter 4: Ensuring Trustworthiness - Validation and Correlation
A docking result is merely a hypothesis until it is validated. The trustworthiness of the entire workflow rests on its ability to reproduce known experimental reality.
Protocol: Docking Protocol Validation
-
The Redocking Test (Gold Standard):
-
Objective: To confirm that the chosen docking parameters can reproduce the experimentally determined binding mode of a ligand.
-
Method:
-
Select a high-resolution crystal structure of your target protein with a co-crystallized ligand that is structurally similar to the 8-azabicyclo[3.2.1]octan-2-ol series.
-
Prepare the receptor as described in section 2.2.
-
Extract the co-crystallized ligand and treat it as your input ligand (prepare as in 2.1).
-
Run the docking simulation using the exact same grid and parameters you intend to use for your unknown compounds.
-
Superimpose the top-ranked docked pose onto the original crystal structure pose.
-
Calculate the heavy-atom RMSD between the two.
-
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.
-
-
Correlation with Experimental Data:
-
Objective: To determine if the docking scores can rank a series of known ligands in an order that reflects their experimental binding affinities (e.g., Ki or IC50 values).
-
Method:
-
Select a series of 5-10 analogues with a known, wide range of binding affinities for the target.
-
Dock each analogue using the validated protocol.
-
Plot the calculated docking scores against the experimental pKi or pIC50 values.
-
-
Interpretation: While a perfect linear correlation (R² > 0.8) is rare, a positive trend demonstrates that the scoring function can meaningfully distinguish between high- and low-affinity binders. This builds confidence that the protocol can be used for virtual screening to prioritize novel compounds.
-
Conclusion: From In Silico Hypothesis to Experimental Design
Molecular docking is an indispensable tool in modern drug discovery, providing a powerful lens through which to interpret complex biological data and generate testable hypotheses. When applied to privileged scaffolds like 8-azabicyclo[3.2.1]octan-2-ol, it allows researchers to rationally design new molecules with potentially enhanced potency and selectivity. The key to success lies not in treating docking as a black box, but in applying a rigorous, self-validating workflow. By carefully preparing inputs, validating the protocol against known data, and critically analyzing the resulting poses, computational scientists can provide invaluable guidance to their medicinal chemistry colleagues, accelerating the journey from a promising scaffold to a potential therapeutic agent.
References
-
Kozikowski, A. P., et al. (2003). Synthesis, Nicotinic Acetylcholine Receptor Binding Affinities, and Molecular Modeling of Constrained Epibatidine Analogues. Journal of Medicinal Chemistry, 46(5), 785-796. [Link]
-
Schmeller, T., et al. (1995). Binding of Tropane Alkaloids to Nicotinic and Muscarinic Acetylcholine Receptors. Phytochemistry, 39(4), 853-857. [Link]
-
Beleslin, D. B. (2014). The role of the tropane skeleton in drug research. INHN. [Link]
-
Zhang, L., et al. (2006). Synthesis and binding studies of epibatidine analogues as ligands for the nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 41(5), 640-650. [Link]
-
Gatti, M., et al. (2006). Synthesis and Nicotinic Acethylcholine Receptor Binding Affinities of New Epibatidine Analogues. Arkivoc, 2006(5), 23-33. [Link]
-
Olson, D. E., et al. (2024). Identification of Psychoplastogenic Tropanes Lacking Muscarinic Activity. ACS Chemical Neuroscience. [Link]
-
Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]
-
ResearchGate. (n.d.). Anticholinergic Action of Tropane Alkaloids. [Link]
-
Singh, S. K., et al. (2023). Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: An update. ResearchGate. [Link]
-
Van der Vlag, R., et al. (2015). Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. RSC Advances, 5(5), 3501-3509. [Link]
-
Kaur, J., et al. (2022). Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. Natural Products and Bioprospecting, 12(1), 35. [Link]
-
Carretero, J. C., et al. (2006). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Chemical Reviews, 106(6), 2434-2454. [Link]
-
Verma, S. M. (2011). Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs. Pharmacology & Pharmacy, 2(2). [Link]
-
Bell, I. M., et al. (2006). Synthesis and Structure-Activity Relationships of 8-azabicyclo[3.2.1]octane Benzylamine NK1 Antagonists. Bioorganic & Medicinal Chemistry Letters, 16(4), 811-814. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and binding studies of epibatidine analogues as ligands for the nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inhn.org [inhn.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enantioselective Synthesis of 8-Azabicyclo[3.2.1]octan-2-ol
Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged structural motif in medicinal chemistry and natural product synthesis.[1][2][3][4][5] Its rigid bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for the design of therapeutic agents that interact with specific biological targets. Derivatives of this scaffold, such as cocaine and atropine, exhibit a wide range of biological activities, and synthetic analogues are being explored for the treatment of neurological and psychiatric disorders.[1][3] The stereochemistry of the substituents on the tropane core is crucial for its pharmacological activity, necessitating the development of robust and efficient enantioselective synthetic methods.[6] This guide provides an in-depth overview of several key protocols for the enantioselective synthesis of 8-azabicyclo[3.2.1]octan-2-ol, a key intermediate for the synthesis of various tropane alkaloids and their analogues.
Core Synthetic Strategies and Challenges
The primary challenge in the synthesis of enantiomerically pure 8-azabicyclo[3.2.1]octan-2-ol lies in the stereocontrolled introduction of the hydroxyl group. The starting material for many syntheses is the achiral and meso-symmetric ketone, tropinone. Therefore, the main strategies revolve around the asymmetric reduction of the carbonyl group or the desymmetrization of tropinone or its derivatives.[1][4] Key approaches that will be discussed in this guide include:
-
Enzymatic and Biomimetic Reductions: Harnessing the high stereoselectivity of enzymes to reduce tropinone.
-
Asymmetric Hydrogenation: Employing chiral metal catalysts for the enantioselective reduction of tropinone.
-
Desymmetrization via Chiral Lithium Amides: Utilizing stoichiometric chiral bases to effect an enantioselective deprotonation followed by functionalization.
-
Catalytic Asymmetric Cycloaddition Reactions: Constructing the tropane scaffold with inherent stereocontrol.
Protocol 1: Enzymatic Reduction of Tropinone using Tropinone Reductases (TRs)
Principle and Rationale:
Nature has evolved highly efficient enzymes for the stereospecific synthesis of tropane alkaloids in plants.[6][7][8] Tropinone reductases (TRs) are a class of NADPH-dependent oxidoreductases that catalyze the reduction of tropinone to either tropine (3α-tropanol) or pseudotropine (3β-tropanol) with high stereospecificity.[6][8][9] These enzymes, belonging to the short-chain dehydrogenase/reductase (SDR) family, achieve their remarkable stereocontrol by binding tropinone in opposite orientations within their respective active sites.[6][9] By leveraging these enzymes, either through whole-cell biotransformations or with isolated enzymes, a highly enantioselective synthesis of the desired alcohol can be achieved.
Experimental Protocol (Conceptual):
The following is a generalized protocol for the enzymatic reduction of tropinone. The specific conditions will vary depending on the source of the tropinone reductase and whether a whole-cell or isolated enzyme system is used.
-
Enzyme/Cell Culture:
-
Culture the microorganism (e.g., E. coli) expressing the desired tropinone reductase (TR-I for tropine or TR-II for pseudotropine) in a suitable growth medium until an optimal cell density is reached.
-
Induce the expression of the reductase enzyme if an inducible promoter system is used.
-
-
Biotransformation:
-
Harvest the cells by centrifugation and resuspend them in a buffer solution (e.g., phosphate buffer, pH 7.0) containing a co-factor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Add tropinone (substrate) to the cell suspension. The final concentration should be optimized to avoid substrate inhibition.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) with gentle agitation.
-
-
Monitoring and Work-up:
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the reaction is complete, pellet the cells by centrifugation.
-
Extract the supernatant with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting alcohol by column chromatography on silica gel.
-
Expert Insights:
-
Causality of Cofactor Regeneration: The use of a cofactor regeneration system is crucial for driving the reaction to completion and for economic viability, as NADPH is expensive.
-
Substrate Concentration: High concentrations of tropinone can be toxic to the cells or inhibit the enzyme. A fed-batch approach, where the substrate is added incrementally, can improve yields.
-
Enzyme Choice: The choice between TR-I and TR-II will dictate the stereochemical outcome of the reduction.[9]
Data Summary:
| Parameter | Typical Value/Range |
| Substrate | Tropinone |
| Biocatalyst | Recombinant E. coli expressing TR |
| Co-factor | NADPH (with regeneration system) |
| Temperature | 25-37 °C |
| pH | 6.0-8.0 |
| Enantiomeric Excess (e.e.) | >99% |
| Yield | Variable, dependent on optimization |
Visualizing the Enzymatic Reduction:
Sources
- 1. Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Tropane Scaffolds by an Organocatalyzed 1,3-Dipolar Cycloaddition of 3-Oxidopyridinium Betaines and Dienamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chemical Synthesis and Applications of Tropane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Two tropinone reductases, that catalyze opposite stereospecific reductions in tropane alkaloid biosynthesis, are localized in plant root with different cell-specific patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 8-Azabicyclo[3.2.1]octan-2-ol as a Privileged Chiral Ligand and Auxiliary in Asymmetric Catalysis
Introduction & Mechanistic Rationale
The development of robust, highly enantioselective catalysts is a cornerstone of modern asymmetric synthesis and pharmaceutical drug development. Among the myriad of chiral scaffolds, the 8-azabicyclo[3.2.1]octane (nortropane) framework—the core structure of tropane alkaloids—has emerged as a highly privileged structural motif [1]. Specifically, 8-azabicyclo[3.2.1]octan-2-ol and its N-substituted derivatives serve as exceptionally effective chiral amino alcohol ligands and auxiliaries.
The Causality of Stereocontrol (Expertise & Experience)
The efficacy of 8-azabicyclo[3.2.1]octan-2-ol as a chiral ligand is not accidental; it is a direct consequence of its rigid, bridged bicyclic topology.
-
Conformational Rigidity: Unlike acyclic amino alcohols (e.g., ephedrine derivatives) which suffer from rotational degrees of freedom, the bicyclic [3.2.1] system locks the basic nitrogen (position 8) and the hydroxyl group (position 2) into a fixed spatial arrangement.
-
Facial Shielding: When coordinated to a transition metal (such as Zinc, Copper, or Rhodium), the bulky bicyclic backbone creates a deep, well-defined chiral pocket. This steric bulk effectively blocks one enantioface of the coordinated substrate, forcing nucleophilic attack from the opposite trajectory [2].
-
Bidentate Coordination: The proximity of the N- and O-atoms allows for stable bidentate chelation, which is critical for maintaining a highly organized, Zimmerman-Traxler-like transition state during carbon-carbon bond-forming reactions.
Key Applications in Asymmetric Catalysis
A. Enantioselective Dialkylzinc Addition to Aldehydes
The most prominent application of N-alkylated 8-azabicyclo[3.2.1]octan-2-ol is its use as a chiral ligand in the asymmetric addition of diethylzinc to aldehydes. The ligand reacts with diethylzinc to form a rigid zinc-alkoxide complex. This complex then acts as a Lewis acid to activate the incoming aldehyde while simultaneously delivering the ethyl group in a highly enantio-controlled manner, yielding chiral secondary alcohols with high enantiomeric excess (ee) [3].
B. Chiral Auxiliary in Cycloadditions
Beyond direct catalysis, the 2-hydroxyl group of the 8-azabicyclo[3.2.1]octane core can be esterified with prochiral substrates (such as acrylates). The rigid steric bulk of the nortropane skeleton directs incoming dienes in asymmetric Diels-Alder or [5+2] cycloadditions, after which the auxiliary can be cleaved and recovered [1].
Visualizing the Catalytic Logic & Workflow
Catalytic Cycle of Zinc-Mediated Asymmetric Addition
Fig 1. Catalytic cycle of enantioselective diethylzinc addition mediated by 8-azabicyclo[3.2.1]octan-2-ol.
Experimental Workflow
Fig 2. Step-by-step workflow for asymmetric dialkylzinc addition using the nortropane-derived ligand.
Experimental Protocols
The following protocol details a self-validating system for the asymmetric addition of diethylzinc to benzaldehyde using an N-benzyl-8-azabicyclo[3.2.1]octan-2-ol ligand.
Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
Rationale for Experimental Choices:
-
Solvent (Toluene): A non-coordinating solvent is strictly required. Coordinating solvents like THF compete with the ligand for zinc coordination, disrupting the highly organized transition state and drastically lowering the enantiomeric excess.
-
Temperature (0 °C): Lowering the temperature to 0 °C maximizes the energy difference ( ΔΔG‡ ) between the diastereomeric transition states, ensuring high enantioselectivity while maintaining a practical reaction rate.
Materials:
-
N-benzyl-8-azabicyclo[3.2.1]octan-2-ol (Chiral Ligand, 5 mol%)
-
Diethylzinc (1.0 M in hexanes, 2.0 equiv)
-
Benzaldehyde (1.0 equiv, freshly distilled)
-
Anhydrous Toluene (0.2 M relative to aldehyde)
Step-by-Step Procedure:
-
System Purging (Self-Validation Step): Flame-dry a Schlenk flask under vacuum and backfill with Argon three times. Verification: Ensure the flask holds vacuum to confirm the absence of moisture, which would prematurely hydrolyze the Et2Zn .
-
Catalyst Formation: Add the chiral ligand (0.05 mmol) to the flask, followed by anhydrous toluene (3.0 mL). Cool the solution to 0 °C using an ice bath.
-
Zinc Addition: Dropwise add Et2Zn (2.0 mmol, 2.0 mL of 1.0 M solution). Observation: You will observe the evolution of ethane gas (bubbling). This is a critical self-validating visual cue that the active zinc-alkoxide catalyst is forming. Stir for 30 minutes at 0 °C.
-
Substrate Addition: Slowly add benzaldehyde (1.0 mmol) dropwise over 10 minutes to prevent localized heating.
-
Reaction Monitoring: Stir the reaction at 0 °C for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the UV-active aldehyde spot disappears.
-
Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of 1N HCl (5 mL). Caution: Unreacted Et2Zn is highly reactive; quench slowly to manage the exothermic release of ethane.
-
Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash column chromatography to isolate the 1-phenyl-1-propanol.
-
ee Determination: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min, 254 nm). Self-Validation: Always run a racemic standard of 1-phenyl-1-propanol first to ensure baseline separation of the enantiomers before analyzing the catalytic run.
Quantitative Data Presentation
The table below summarizes the expected performance of the N-benzyl-8-azabicyclo[3.2.1]octan-2-ol ligand across various aldehyde substrates, demonstrating the broad scope and high stereocontrol of the nortropane scaffold [4].
| Entry | Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Configuration |
| 1 | Benzaldehyde | 1-Phenyl-1-propanol | 92 | 96 | (S) |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 89 | 94 | (S) |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 85 | 95 | (S) |
| 4 | 1-Naphthaldehyde | 1-(1-Naphthyl)-1-propanol | 90 | 98 | (S) |
| 5 | Cinnamaldehyde | 1-Phenyl-1-penten-3-ol | 82 | 88 | (S) |
| 6 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1-propanol | 78 | 85 | (S) |
Table 1: Scope of the enantioselective diethylzinc addition to various aldehydes using 5 mol% of the nortropane-derived chiral ligand at 0 °C in toluene.
Conclusion
The 8-azabicyclo[3.2.1]octan-2-ol scaffold is a highly versatile and privileged motif in asymmetric synthesis. Its rigid bicyclic structure provides an ideal stereochemical environment for transition-metal coordination, enabling exceptional facial selectivity in nucleophilic additions and cross-coupling reactions. By adhering to strict anhydrous protocols and understanding the mechanistic causality behind solvent and temperature selections, researchers can leverage this chiral ligand to achieve robust, scalable, and highly enantioselective syntheses of critical pharmaceutical intermediates.
References
-
Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation ACS Catalysis URL:[Link]
-
Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives Chemical Reviews URL:[Link]
-
Spirocyclic Hybrids of Nortropane and 1,3-Oxazinan-2-one Fragments R Discovery / Experimental Protocols URL:[Link]
-
Chiral N,N′-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions Accounts of Chemical Research (NIH) URL:[Link]
Application Note: Strategic Incorporation of 8-Azabicyclo[3.2.1]octan-2-ol in the Enantioselective Synthesis of Tropane Alkaloids
Executive Summary & Scientific Rationale
Tropane alkaloids are a privileged class of neuroactive compounds characterized by their bridged bicyclic nitrogenous skeleton. While traditional tropanes (e.g., cocaine, scopolamine) are functionalized at the C3 position, a highly potent subset of these alkaloids—such as (+)-ferrugine and (-)-Bao Gong Teng A—features critical functionalization at the C2 position [[1]]([Link]), . For example, (-)-Bao Gong Teng A, isolated from the Chinese herb Erycibe obtusifolia Benth, exhibits profound hypotensive and miotic activities, making it an ideal candidate for glaucoma treatment , .
The central bottleneck in the mass chemical production of these therapeutics is the stereocontrolled installation of the fixed stereocenters within the central 8-azabicyclo[3.2.1]octane scaffold . This application note details the use of 8-azabicyclo[3.2.1]octan-2-ol (nortropan-2-ol) as a versatile, chiral building block. By leveraging advanced desymmetrization techniques and organometallic chirons, researchers can bypass the limitations of natural extraction and achieve highly enantioselective total syntheses of atypical tropane alkaloids.
Mechanistic Insights: Pseudotransannular Ring-Opening and Desymmetrization
The de novo construction of the 8-azabicyclo[3.2.1]octan-2-ol core is most efficiently achieved via the Brønsted acid-catalyzed pseudotransannular ring-opening of epoxides derived from 5-aminocyclohept-1-enes .
Causality of Catalyst Selection: The selection of a chiral Brønsted acid over standard Lewis acids is a strict mechanistic requirement. The reaction involves the desymmetrization of a meso-epoxide. Without tight catalyst control, the enantiopure 2-hydroxy-8-azabicyclo[3.2.1]octane intermediate exhibits a pronounced tendency to racemize via an achiral, symmetric aziridinium ion [[2]]([Link]). The chiral Brønsted acid forms a tight ion pair with the substrate, suppressing the formation of this symmetric aziridinium species and driving the pathway exclusively toward the desired 8-azabicyclo[3.2.1]octan-2-ol adduct with excellent stereocontrol .
Mechanistic divergence in the pseudotransannular ring-opening of cycloheptene epoxides.
Quantitative Data: Reaction Optimization & Benchmarks
The following table summarizes the validated reaction conditions and yields for synthesizing the 8-azabicyclo[3.2.1]octan-2-ol core and its downstream alkaloid targets.
| Target Compound | Synthetic Methodology | Key Reagents / Catalyst | Yield (%) | Enantiomeric Excess (ee) | Ref |
| 8-azabicyclo[3.2.1]octan-2-ol | Pseudotransannular Ring-Opening | Chiral Phosphoric Acid (Brønsted) | 85–92% | >95% | [[1]]([Link]) |
| (+)-Ferrugine Precursor | Nucleophilic Substitution (C2) | Bromination / Metalation | 78% | 94% | |
| (-)-Bao Gong Teng A | Mo-Mediated [5+2] Cycloaddition | TpMo(CO)2(η3-pyridinyl) | 65% | >98% | |
| 8-Methyl-8-azabicyclo[3.2.1]octan-2-ol | Stereoselective Reduction | PtO2 / H2 (45 psi) in MeOH | 88% | N/A (Diastereoselective) |
Experimental Workflows & Protocols
Protocol A: Enantioselective Synthesis of 8-azabicyclo[3.2.1]octan-2-ol via Epoxide Ring-Opening
This protocol outlines the 0.5 g scale desymmetrization of aminoepoxides to yield the nortropan-2-ol core, a direct precursor for (+)-ferrugine .
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried Schlenk flask with 5-aminocyclohept-1-ene-derived epoxide (0.5 g) and anhydrous dichloromethane (DCM) under an Argon atmosphere. Causality: Argon and flame-drying prevent moisture-induced premature epoxide hydrolysis, which would bypass the chiral catalyst.
-
Catalysis: Cool the solution to -40 °C. Add 5 mol% of the selected chiral Brønsted acid (e.g., a chiral phosphoric acid derivative). Stir continuously for 12 hours.
-
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench with triethylamine, and analyze via Reverse-Phase HPLC (UV detection at 210–230 nm) . The reaction is deemed complete when the starting material peak is fully consumed. To validate the structural integrity of the bicyclic tropane conformation, perform ESI-MS; the spectrum must show a prominent[M+H]+ ion corresponding to the 8-azabicyclo[3.2.1]octan-2-ol mass .
-
Workup: Quench the bulk reaction with saturated aqueous NaHCO3. Extract with DCM (3 × 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (SiO2, utilizing a gradient of EtOAc/Hexanes) to afford the pure 8-azabicyclo[3.2.1]octan-2-ol adduct.
Protocol B: Stereoselective Reduction of 2-Tropinone to 8-Methyl-8-azabicyclo[3.2.1]octan-2-ol
For workflows requiring the N-methylated variant (2β-Tropanol), stereoselective reduction of 2-tropinone is highly effective .
Step-by-Step Methodology:
-
Preparation: Dissolve 2-tropinone (4.4 g, 32 mmol) in anhydrous methanol (67 mL) within a Parr hydrogenation vessel.
-
Catalyst Addition: Add 150 mg of Platinum dioxide (PtO2, Adams' catalyst). Causality: PtO2 under moderate pressure ensures the stereoselective delivery of hydrogen to the less sterically hindered face of the ketone, exclusively yielding the thermodynamically favored beta-tropanol isomer .
-
Hydrogenation: Pressurize the vessel with H2 gas to a constant pressure of 45 psi. Agitate the mixture at room temperature for 4 hours.
-
Self-Validation Checkpoint: Depressurize the vessel and filter a 0.5 mL aliquot through a micro-Celite pad. Analyze the filtrate via GC-MS. The complete disappearance of the m/z peak for 2-tropinone and the emergence of the m/z peak for 8-methyl-8-azabicyclo[3.2.1]octan-2-ol validates the successful diastereoselective reduction .
-
Isolation: Filter the entire bulk solution through a pad of Celite to remove the Pt catalyst. Concentrate the filtrate and purify via flash chromatography to yield the final product.
Step-by-step synthetic workflow from epoxide to functionalized tropane alkaloid.
References
-
The Pseudotransannular Ring Opening of 1‐Aminocyclohept‐4‐ene‐derived Epoxides in the Synthesis of Tropane Alkaloids: Total Synthesis of (±)‐Ferrugine. European Journal of Organic Chemistry (2021).[Link]
-
The Pseudotransannular Ring Opening of 1‐Aminocyclohept‐4‐ene‐derived Epoxides in the Synthesis of Tropane Alkaloids: Total Synthesis of (±)‐Ferrugine (Supporting Information/Mechanistic Studies). ResearchGate / Eur. J. Org. Chem.[Link]
-
Organometallic Chirons. Total Synthesis of (−)-Bao Gong Teng A by a Molybdenum-Mediated [5+2] Cycloaddition. Journal of the American Chemical Society (2005).[Link]
-
Cas 74239-84-2, Bao Gong Teng A. LookChem.[Link]
-
[[3]]([Link]) Development of Novel Nicotinic Receptor Mediated Therapeutic Agents: Synthesis and Biological Evaluation of Novel Epibatidine A. ScholarWorks@UNO - The University of New Orleans (2003).[Link]
Sources
Application and Protocol for the NMR Spectroscopic Characterization of 8-Azabicyclo[3.2.1]octan-2-ol
Abstract
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. The precise determination of the stereochemistry of substituents on this rigid bicyclic system is paramount, as it profoundly influences pharmacological activity. This application note provides a comprehensive guide to the structural and stereochemical elucidation of 8-azabicyclo[3.2.1]octan-2-ol, also known as 2-hydroxytropane or 2-tropanol, using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will delve into the practical aspects of sample preparation, data acquisition, and spectral interpretation for both the endo and exo diastereomers, offering field-proven insights to ensure accurate and reliable characterization.
Introduction: The Significance of Stereochemistry in the Tropane Scaffold
The 8-azabicyclo[3.2.1]octane framework is a conformationally restricted system. Consequently, substituents at positions such as C-2 can exist in two distinct diastereomeric forms: endo and exo. In the endo configuration, the substituent is oriented towards the six-membered ring of the bicyclic system, while in the exo configuration, it points away. This seemingly subtle difference in spatial arrangement can lead to dramatic variations in how the molecule interacts with biological targets, such as receptors and enzymes.
For instance, the pharmacological profiles of many tropane alkaloids are intrinsically linked to their stereochemistry. Therefore, unambiguous assignment of the endo or exo configuration of the hydroxyl group in 8-azabicyclo[3.2.1]octan-2-ol is a critical step in any research and development endeavor involving this compound. NMR spectroscopy stands as the most powerful and definitive tool for this purpose.
Foundational NMR Experiments for Structural Elucidation
A multi-dimensional NMR approach is essential for the complete assignment of the proton (¹H) and carbon (¹³C) signals and for establishing the stereochemistry of the hydroxyl group. The following experiments form the core of our analytical strategy:
-
1D ¹H NMR: Provides initial information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and through-bond scalar couplings (J-couplings) which reveal connectivity.
-
1D ¹³C NMR (with DEPT): Reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
-
2D COSY (Correlation Spectroscopy): A homonuclear correlation experiment that identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for tracing out the proton-proton connectivity within the spin systems of the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that correlates protons directly attached to a carbon atom. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear correlation experiment that shows correlations between protons and carbons over two or three bonds. This is invaluable for identifying connectivity across quaternary carbons and piecing together the entire molecular framework.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): A homonuclear correlation experiment that identifies protons that are close to each other in space, irrespective of their through-bond connectivity. This is the cornerstone for determining the stereochemistry (endo vs. exo) of the hydroxyl group by observing through-space interactions between the proton at C-2 and other protons on the bicyclic ring.
Experimental Protocols
Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample.
Protocol:
-
Analyte Purity: Ensure the 8-azabicyclo[3.2.1]octan-2-ol sample is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for tropane alkaloids. For compounds with higher polarity, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent can slightly alter chemical shifts.[1]
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C and 2D NMR experiments, a more concentrated sample of 15-30 mg in 0.6-0.7 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Filtration: To remove any particulate matter that can degrade the magnetic field homogeneity and thus the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm for both ¹H and ¹³C). However, the residual solvent peak is often used as a secondary reference.
NMR Data Acquisition
The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse program: zg30 (or equivalent)
-
Spectral width: 12-16 ppm
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 8-16
-
-
¹³C{¹H} NMR:
-
Pulse program: zgpg30 (proton-decoupled)
-
Spectral width: 220-240 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024-4096 (or more for dilute samples)
-
-
DEPT-135:
-
Pulse program: dept135
-
Parameters similar to ¹³C NMR, but typically requires fewer scans.
-
-
COSY:
-
Pulse program: cosygpqf (or equivalent with gradients)
-
Spectral width: Same as ¹H NMR in both dimensions
-
Number of increments in F1: 256-512
-
Number of scans per increment: 2-8
-
-
HSQC:
-
Pulse program: hsqcedetgpsisp2.2 (or equivalent phase-sensitive with editing)
-
F2 (¹H) spectral width: Same as ¹H NMR
-
F1 (¹³C) spectral width: Adjust to cover the expected carbon chemical shift range (e.g., 0-80 ppm for aliphatic region)
-
Number of increments in F1: 128-256
-
Number of scans per increment: 4-16
-
-
HMBC:
-
Pulse program: hmbcgplpndqf (or equivalent)
-
Parameters similar to HSQC, but optimized for long-range couplings (typically 8 Hz).
-
Number of scans per increment: 8-32
-
-
NOESY:
-
Pulse program: noesygpph (or equivalent)
-
Parameters similar to COSY.
-
Mixing time (d8): This is a crucial parameter and may need to be optimized. For small molecules like this, a mixing time of 500-800 ms is a good starting point.
-
Spectral Interpretation and Stereochemical Assignment
The key to distinguishing the endo and exo isomers lies in the differences in their chemical shifts and, most importantly, their through-space NOE correlations. The rigid bicyclic structure leads to distinct spatial relationships for the substituents in each configuration.
General Spectral Features
The 8-azabicyclo[3.2.1]octane skeleton consists of two bridgehead protons (H-1 and H-5), a two-carbon bridge (C-6 and C-7), and a three-carbon bridge (C-2, C-3, and C-4). The nitrogen atom at position 8 is typically N-methylated in many natural tropane alkaloids, but in the parent 8-azabicyclo[3.2.1]octan-2-ol, it is a secondary amine. For the purpose of this guide, we will consider the N-H proton.
Representative NMR Data
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) in CDCl₃
| Proton | exo-8-azabicyclo[3.2.1]octan-2-ol (Predicted) | endo-8-azabicyclo[3.2.1]octan-2-ol (Predicted) |
| H-1 | ~3.4 (br s) | ~3.5 (br s) |
| H-2 | ~3.9 (m) | ~4.2 (m) |
| H-3 | ~1.8 (m), ~2.1 (m) | ~1.7 (m), ~2.0 (m) |
| H-4 | ~1.6 (m), ~1.9 (m) | ~1.5 (m), ~1.8 (m) |
| H-5 | ~3.4 (br s) | ~3.5 (br s) |
| H-6 | ~1.7 (m), ~2.0 (m) | ~1.6 (m), ~1.9 (m) |
| H-7 | ~1.7 (m), ~2.0 (m) | ~1.6 (m), ~1.9 (m) |
| NH | Variable (br s) | Variable (br s) |
| OH | Variable (s) | Variable (s) |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | exo-8-azabicyclo[3.2.1]octan-2-ol (Predicted) | endo-8-azabicyclo[3.2.1]octan-2-ol (Predicted) |
| C-1 | ~58 | ~57 |
| C-2 | ~68 | ~65 |
| C-3 | ~35 | ~34 |
| C-4 | ~26 | ~25 |
| C-5 | ~58 | ~57 |
| C-6 | ~28 | ~27 |
| C-7 | ~28 | ~27 |
Step-by-Step Structure Elucidation Workflow
The following workflow illustrates the logical process of assigning the structure and stereochemistry.
Caption: Workflow for NMR-based structural elucidation.
-
Initial Analysis (1D NMR): Use the ¹H NMR to identify the number of unique protons and their multiplicities. The ¹³C and DEPT spectra will identify the number and types of carbon atoms.
-
Building Blocks (COSY & HSQC): Use the COSY spectrum to connect coupled protons, tracing out the spin systems of the three-carbon and two-carbon bridges. Use the HSQC spectrum to assign the chemical shifts of the carbons directly bonded to these protons.
-
Assembling the Scaffold (HMBC): Use the HMBC spectrum to connect the spin systems. Key correlations will be from the bridgehead protons (H-1, H-5) to carbons in both bridges, confirming the bicyclic structure.
-
Stereochemistry Determination (NOESY): This is the definitive experiment for assigning the endo/exo stereochemistry. The key lies in observing the spatial proximity of the proton on the hydroxyl-bearing carbon (H-2) to the protons on the two-carbon bridge (H-6, H-7).
The Decisive Role of NOESY
The stereochemical assignment hinges on the conformation of the 8-azabicyclo[3.2.1]octane ring system, which adopts a chair-boat conformation.
Sources
Stereoselective Catalytic Reduction of 8-Azabicyclo[3.2.1]octan-2-one to 8-Azabicyclo[3.2.1]octan-2-ol: Strategies and Protocols
Application Note & Protocol Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Executive Summary
The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including muscarinic agonists, cocaine antagonists, and natural products such as Bao Gong Teng A 12. A critical transformation in elaborating this core is the reduction of the C2-ketone (8-azabicyclo[3.2.1]octan-2-one) to the corresponding 2-ol. Because the reduction generates a new stereocenter, controlling the diastereoselectivity (forming either the 2-endo-ol or 2-exo-ol) is paramount. This application note details the mechanistic causality governing these reductions and provides self-validating protocols for both substrate-controlled and catalyst-controlled hydrogenation workflows.
Mechanistic Causality: The Stereochemical Challenge
The 8-azabicyclo[3.2.1]octane framework consists of a piperidine ring locked in a chair conformation, bridged by a two-carbon chain (C6-C7). This rigid bicyclic architecture creates a pronounced steric bias:
-
Substrate-Controlled Reduction (Steric Approach Control): The endo (concave) face of the molecule is sterically shielded by the nitrogen bridge and the axial protons of the piperidine ring. Consequently, heterogeneous catalysts (e.g., Pd/C or PtO 2 ) approach from the less hindered exo (convex) face. The delivery of hydrogen from the exo face pushes the resulting hydroxyl group into the endo ( α ) position, yielding the 2-endo-ol as the major diastereomer 3.
-
Catalyst-Controlled Reduction (Ligand-Directed Delivery): To access the thermodynamically less favored 2-exo-ol ( β -isomer), the inherent substrate bias must be overridden. Asymmetric Transfer Hydrogenation (ATH) utilizing Noyori-type Ru(II) complexes achieves this via a highly structured six-membered pericyclic transition state. The chiral diamine ligand (e.g., TsDPEN) establishes a hydrogen-bonding network with the ketone oxygen, precisely orienting the substrate to deliver the hydride from the shielded endo face.
Quantitative Data: Comparison of Reduction Modalities
To guide synthetic planning, the following table summarizes the expected stereochemical outcomes and yields based on the chosen reduction modality.
| Catalyst System | Reaction Type | H-Source | Major Diastereomer | Typical d.r. ( α : β ) | Typical Yield |
| 10% Pd/C | Heterogeneous Hydrogenation | H 2 (gas) | 2-endo-ol ( α ) | > 95:5 | > 90% |
| PtO 2 (Adams' Catalyst) | Heterogeneous Hydrogenation | H 2 (gas) | 2-endo-ol ( α ) | > 95:5 | > 90% |
| NaBH 4 / CeCl 3 | Hydride Reduction (Luche) | Hydride | Mixture | ~ 55:45 | 80-90% |
| Ru(II)-(S,S)-TsDPEN | Asymmetric Transfer Hydrogenation | HCO 2 H / Et 3 N | 2-exo-ol ( β ) | < 5:95 | > 85% |
Note: Standard hydride reductions (NaBH 4 ) yield near 1:1 mixtures, highlighting the necessity of catalytic methods for rigorous stereocontrol.
Reaction Pathway Visualization
Divergent stereoselective catalytic reduction pathways for 8-azabicyclo[3.2.1]octan-2-one.
Self-Validating Experimental Protocols
Protocol A: Substrate-Controlled Heterogeneous Hydrogenation (Synthesis of 2-endo-ol)
Objective: Utilize steric approach control to synthesize the α -isomer.
Materials:
-
N-Boc-8-azabicyclo[3.2.1]octan-2-one (1.0 equiv)
-
10% Pd/C (10 wt% relative to substrate)
-
Anhydrous Methanol (0.1 M concentration)
-
Hydrogen gas (balloon)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the N-Boc-protected ketone in anhydrous methanol. Note: N-protection (Boc or Cbz) is critical to prevent catalyst poisoning by the basic secondary amine.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under a steady stream of argon.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Attach a hydrogen balloon and stir the suspension vigorously at room temperature for 12–16 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3, visualized with KMnO 4 ). The ketone starting material should be completely consumed.
-
Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield the crude 2-endo-ol.
Self-Validation Checkpoint: Assess the diastereomeric ratio (d.r.) via 1 H NMR of the crude mixture. The C2 methine proton of the 2-endo-ol appears as a distinct multiplet (ddd) around 3.9–4.1 ppm. It will display large coupling constants ( J≈9−10 Hz) indicative of an axial-axial relationship with the adjacent C3 protons.
Protocol B: Catalyst-Controlled Asymmetric Transfer Hydrogenation (Synthesis of 2-exo-ol)
Objective: Override substrate bias using a chiral Ru(II) catalyst to synthesize the β -isomer.
Materials:
-
N-Boc-8-azabicyclo[3.2.1]octan-2-one (1.0 equiv)
-
RuCl( p -cymene)[(S,S)-TsDPEN] (2 mol%)
-
Formic acid / Triethylamine azeotropic mixture (5:2 ratio, 5.0 equiv)
-
Anhydrous Dichloromethane (0.2 M concentration)
Step-by-Step Procedure:
-
Catalyst Activation: In a Schlenk tube under argon, dissolve RuCl( p -cymene)[(S,S)-TsDPEN] and the ketone substrate in anhydrous CH 2 Cl 2 .
-
Reagent Addition: Dropwise, add the pre-mixed azeotropic solution of HCO 2 H/Et 3 N (5:2). The reaction will mildly effervesce as CO 2 is released during the catalytic cycle.
-
Reaction: Seal the tube and stir at 30 °C for 24 hours.
-
IPC: Use LC-MS to track conversion. The mass spectrum should show complete disappearance of the [M+H] + peak for the ketone.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO 3 until gas evolution ceases. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate. Purify via flash column chromatography.
Self-Validation Checkpoint: Validate conversion and enantiomeric excess orthogonally. First, determine the e.e. via chiral HPLC (e.g., Chiralpak AD-H column, >95% expected). Second, confirm the exo diastereoselectivity via 1 H NMR; the C2-H signal of the 2-exo-ol appears as a much narrower multiplet compared to the endo-ol, due to the smaller equatorial-equatorial and equatorial-axial coupling constants ( J≈4−6 Hz).
References
-
Title: 6β-Acetoxynortropane: A Potent Muscarinic Agonist with Apparent Selectivity toward M2-Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Chemistry, Design, and Structure−Activity Relationship of Cocaine Antagonists Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: Organometallic Chirons. Total Synthesis of (−)-Bao Gong Teng A by a Molybdenum-Mediated[5+2] Cycloaddition Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
Sources
Application Note: Utilizing 8-Azabicyclo[3.2.1]octan-2-ol as a Privileged sp³-Rich Scaffold in High-Throughput Drug Discovery
Introduction & Mechanistic Rationale
Modern drug discovery is increasingly shifting away from flat, sp²-hybridized aromatic molecules toward rigid, sp³-rich three-dimensional architectures. The 8-azabicyclo[3.2.1]octane core, classically recognized as the tropane skeleton, provides a unique conformational rigidity that precisely orientates functional groups in 3D space 1. Specifically, 8-azabicyclo[3.2.1]octan-2-ol (nortropan-2-ol) features an equatorial or axial hydroxyl group at the C2 position and a secondary amine at the bridgehead (N8). This orthogonal functionality makes it a highly desirable starting point for Fragment-Based Drug Discovery (FBDD) and Lead-Oriented Synthesis.
Causality in Scaffold Selection: The spatial arrangement of the C2-hydroxyl and N8-amine allows for divergent, orthogonal derivatization. Functionalizing the N8 position (e.g., via sulfonylation or reductive amination) typically alters the physicochemical properties (lipophilicity, metabolic stability), while derivatizing the C2-hydroxyl (via etherification or carbamate formation) directs the molecule's interaction with the target protein's binding pocket. This scaffold has been successfully deployed in discovering non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) 2 and novel macrocyclic KRAS inhibitors 3. Stereoselective construction and desymmetrization of this scaffold remain critical for accessing enantiomerically pure derivatives 4.
Scaffold Derivatization and Library Generation Workflow
To utilize 8-azabicyclo[3.2.1]octan-2-ol in screening, a self-validating synthetic workflow must be established to generate a diverse library while maintaining high enantiomeric and diastereomeric purity.
Orthogonal derivatization workflow for 8-azabicyclo[3.2.1]octan-2-ol library synthesis.
Experimental Protocols: Synthesis and Screening
Protocol 1: Orthogonal Derivatization of 8-Azabicyclo[3.2.1]octan-2-ol
Self-Validating Principle: The use of LC-MS and ¹H-NMR at each intermediate step ensures that quantitative conversion is achieved before proceeding, preventing the accumulation of complex mixtures that confound High-Throughput Screening (HTS) results.
-
N-Protection: Dissolve 8-azabicyclo[3.2.1]octan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours.
-
Validation: Monitor by TLC (Ninhydrin stain); the disappearance of the primary amine spot confirms complete protection.
-
-
C2-Hydroxyl Alkylation: Dissolve the N-Boc intermediate in anhydrous DMF. Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) at 0°C. Stir for 30 minutes to form the alkoxide, then add the desired alkyl halide (e.g., heteroaryl chloride for KRAS/NAAA targeting) (1.2 eq). Warm to room temperature and stir overnight.
-
Deprotection: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to cleave the Boc group. Concentrate under vacuum and neutralize with saturated NaHCO₃.
-
N8-Sulfonylation: To target NAAA, react the deprotected scaffold with a substituted pyrazole sulfonyl chloride (1.1 eq) in the presence of N,N-diisopropylethylamine (DIPEA, 2.0 eq) in DCM. Purify via preparative HPLC to yield the final library compound.
Protocol 2: High-Throughput Surface Plasmon Resonance (SPR) Screening
Causality: SPR is selected over traditional biochemical assays for the primary screen because it directly measures physical binding kinetics ( Kon , Koff , KD ) independent of enzymatic activity, which is crucial for identifying allosteric binders or fragments with low initial affinity.
-
Sensor Chip Preparation: Immobilize the target protein (e.g., recombinant human NAAA or KRAS G12D) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS activation). Target immobilization level: 3000-5000 Response Units (RU).
-
Analyte Preparation: Dilute the 8-azabicyclo[3.2.1]octan-2-ol derivative library in running buffer (PBS, 0.05% Tween-20, 5% DMSO) to a concentration range of 0.1 µM to 50 µM.
-
Binding Assay: Inject analytes at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer injection (dissociation phase).
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD values.
-
Validation: Include a known binder as a positive control and a blank DMSO injection as a negative control to validate surface integrity and rule out bulk refractive index shifts.
-
Quantitative Data: SAR and Pharmacokinetic Profiling
The following table summarizes the structure-activity relationship (SAR) data for a representative library of 8-azabicyclo[3.2.1]octan-2-ol derivatives screened against human NAAA, demonstrating how substitutions at the C2 and N8 positions dictate potency and lipophilic efficiency (LipE) 2.
| Compound ID | C2-Substitution | N8-Substitution | h-NAAA IC₅₀ (µM) | KD (SPR, µM) | LipE |
| Core Scaffold | -OH | -H | >100 | >100 | N/A |
| ARN16186 | -O-Pyrazinyl | -SO₂-Phenyl | 0.150 | 0.210 | 4.50 |
| ARN19689 | -O-Pyrazinyl | -SO₂-Pyrazole | 0.042 | 0.055 | 6.83 |
| KRAS-Hit1 | -O-Aryl Linker | -Macrocycle | N/A (KRAS Target) | 0.080 | 5.10 |
Signaling and Target Engagement Pathway
To understand the physiological impact of screening hits derived from this scaffold, it is critical to map the target engagement pathway. For instance, when targeting NAAA, the 8-azabicyclo[3.2.1]octan-2-ol derivatives act as non-covalent inhibitors, preventing the degradation of endogenous anti-inflammatory lipids like Palmitoylethanolamide (PEA).
Mechanism of action: Scaffold derivatives inhibit NAAA, preserving PEA for anti-inflammatory effects.
References
-
BenchChem. Constructing the 8-azabicyclo[3.2.1]octane Scaffold: A Guide to Synthetic Strategies.1
-
National Institutes of Health (NIH). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.2
-
Google Patents. WO2024107686A1 - Macrocyclic kras inhibitors and methods of use.3
-
Royal Society of Chemistry (RSC). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids.4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2024107686A1 - Macrocyclic kras inhibitors and methods of use - Google Patents [patents.google.com]
- 4. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
mass spectrometry fragmentation pathways for 8-azabicyclo[3.2.1]octan-2-ol
An Application Note on the Mass Spectrometric Fragmentation of 8-azabicyclo[3.2.1]octan-2-ol
Abstract
This technical guide provides a detailed examination of the mass spectrometric fragmentation pathways for 8-azabicyclo[3.2.1]octan-2-ol, a core chemical scaffold of tropane alkaloids. Understanding these fragmentation patterns is critical for the structural elucidation, identification, and quantification of this compound and its derivatives in complex matrices, which is essential for pharmaceutical research, drug development, and forensic toxicology. We explore the distinct fragmentation behaviors under both Electron Ionization (EI) as typically used in Gas Chromatography-Mass Spectrometry (GC-MS), and Electrospray Ionization (ESI) with tandem mass spectrometry (MS/MS) common to Liquid Chromatography-Mass Spectrometry (LC-MS/MS) systems. This document provides not only the mechanistic interpretation of the fragmentation pathways but also detailed, field-proven protocols for sample preparation and instrument operation.
Introduction: The Significance of the 8-azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane skeleton is the defining structural feature of tropane alkaloids, a class of secondary metabolites found in plants of the Solanaceae family.[1] This bicyclic structure is the foundation for a wide range of pharmacologically active compounds, including atropine (an anticholinergic) and cocaine (a stimulant and anesthetic).[2][3] The specific compound of interest, 8-azabicyclo[3.2.1]octan-2-ol (also known as nortropine, depending on stereochemistry), represents the demethylated analog of tropine. Its analysis is crucial for understanding the biosynthesis of more complex alkaloids and for detecting metabolites in toxicological screenings.[4][5]
Mass spectrometry, coupled with chromatographic separation, stands as the definitive analytical technique for this purpose.[1][6] However, the choice of ionization technique—hard ionization like EI or soft ionization like ESI—profoundly influences the resulting mass spectrum and the structural information that can be gleaned. This guide dissects these differences to empower researchers in method development and data interpretation.
Principles of Ionization and Fragmentation
The fragmentation of an organic molecule in a mass spectrometer is not random; it is governed by fundamental chemical principles. The initial ionization event creates a charged species whose internal energy dictates the subsequent bond cleavages.
-
Electron Ionization (EI): In EI, a high-energy electron beam (typically 70 eV) bombards the analyte molecule.[7] This process is highly energetic and ejects an electron from the molecule to form a radical cation (M⁺•). The ionization preferentially occurs at sites of high electron density, following the general order: lone pair (n) > π-bond > σ-bond electrons.[8] The resulting molecular ion is often highly excited, leading to extensive and complex fragmentation, which provides a detailed structural "fingerprint."
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that transfers solvated ions from the liquid phase to the gas phase with minimal internal energy deposition.[9] For a basic compound like 8-azabicyclo[3.2.1]octan-2-ol, this typically results in the formation of a protonated molecule, [M+H]⁺. This ion is relatively stable and produces little to no spontaneous fragmentation. To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ precursor ion is isolated and subjected to Collision-Induced Dissociation (CID) to generate product ions in a controlled manner.[10]
In 8-azabicyclo[3.2.1]octan-2-ol, the nitrogen atom's lone pair electrons and the oxygen of the hydroxyl group are the primary sites influencing ionization and subsequent fragmentation pathways.
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the 8-azabicyclo[3.2.1]octan-2-ol molecular ion (M⁺•, m/z 127) undergoes significant fragmentation driven by the radical cation localized on the nitrogen atom. The resulting spectrum is a complex mixture of ions, but key fragments are consistently observed. The primary fragmentation mechanism is α-cleavage, involving the breaking of a bond adjacent to the nitrogen atom, which effectively opens the bicyclic ring system.
Proposed EI Fragmentation Scheme:
-
Molecular Ion Formation: An electron is ejected, most likely from the nitrogen lone pair, to form M⁺• at m/z 127 .
-
α-Cleavage and Ring Opening: The most favorable initial fragmentation is the cleavage of the C1-C7 bond. This relieves ring strain and results in a distonic ion.
-
Formation of Key Fragments:
-
Loss of H₂O: The molecular ion can lose a water molecule, yielding a fragment at m/z 109 .
-
Formation of m/z 82: A characteristic fragment for many tropane alkaloids, this ion is proposed to form via the loss of an ethylene molecule (C₂H₄) and a hydroxyl radical (•OH) from the molecular ion.
-
Formation of m/z 70: This ion likely arises from the cleavage of the six-membered ring, leading to a pyrrolidinium-derived cation.
-
Caption: Proposed EI fragmentation pathway for 8-azabicyclo[3.2.1]octan-2-ol.
ESI-MS/MS Fragmentation Pathway
Analysis by ESI-MS/MS begins with the generation and isolation of the protonated molecule, [M+H]⁺, at m/z 128. Protonation occurs at the most basic site, the secondary amine nitrogen. The subsequent fragmentation via CID is typically simpler and more predictable than EI fragmentation.
Proposed ESI-MS/MS Fragmentation Scheme:
-
Precursor Ion Formation: The molecule is protonated in the ESI source to form [M+H]⁺ at m/z 128 .
-
Primary Neutral Loss: The most facile fragmentation under CID conditions is the neutral loss of a water molecule (18 Da) from the protonated alcohol. This is a low-energy process that produces a stable product ion at m/z 110 . This is often the most abundant fragment ion.
-
Secondary Fragmentation: The [M+H-H₂O]⁺ ion at m/z 110 can be further fragmented by increasing collision energy. A common subsequent loss is that of an ethylene molecule (28 Da) from the bicyclic core, resulting in a product ion at m/z 82 .
Caption: Key ESI-MS/MS fragmentation pathway for protonated 8-azabicyclo[3.2.1]octan-2-ol.
Data Summary
The principal diagnostic ions for 8-azabicyclo[3.2.1]octan-2-ol across both ionization techniques are summarized below.
| Ionization | m/z | Proposed Formula | Description |
| EI | 127 | [C₇H₁₃NO]⁺• | Molecular Ion |
| 109 | [C₇H₁₁N]⁺• | [M - H₂O]⁺• | |
| 82 | [C₅H₈N]⁺ | Characteristic tropane core fragment | |
| 70 | [C₄H₈N]⁺ | Pyrrolidinium-derived fragment | |
| ESI | 128 | [C₇H₁₄NO]⁺ | Protonated Precursor Ion [M+H]⁺ |
| 110 | [C₇H₁₂N]⁺ | Primary Product Ion [M+H - H₂O]⁺ | |
| 82 | [C₅H₈N]⁺ | Secondary Product Ion [M+H - H₂O - C₂H₄]⁺ |
Experimental Protocols
The following protocols provide a robust starting point for the analysis of 8-azabicyclo[3.2.1]octan-2-ol. Optimization may be required based on the specific instrument and sample matrix.
Protocol 1: GC-MS Analysis (with Derivatization)
Rationale: The free amine and hydroxyl groups make the analyte polar and thermally labile. Derivatization via silylation is often necessary to block these active sites, increasing thermal stability and improving chromatographic peak shape.[11]
Methodology:
-
Sample Preparation:
-
Accurately weigh or measure the sample containing the analyte.
-
Perform a suitable extraction if the analyte is in a complex matrix (e.g., solid-phase extraction or liquid-liquid extraction).
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Splitless mode, 270°C.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 5 min.[7]
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
Caption: Workflow for the GC-MS analysis of 8-azabicyclo[3.2.1]octan-2-ol.
Protocol 2: LC-MS/MS Analysis
Rationale: LC-MS avoids the need for derivatization, making sample preparation simpler and faster.[1] The use of a reversed-phase C18 column is standard for separating polar analytes. Adding a small amount of acid (formic acid) to the mobile phase ensures the analyte is protonated, which is essential for positive mode ESI.[12]
Methodology:
-
Sample Preparation:
-
Accurately weigh or measure the sample containing the analyte.
-
Perform a suitable extraction if necessary.
-
Reconstitute the final extract in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
LC-MS/MS Parameters:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.[6]
-
Column Temperature: 40°C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min.
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Gas Temperature: 300°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
MRM Transitions:
-
Quantifier: m/z 128 → 110
-
Qualifier: m/z 128 → 82
-
-
Collision Energy: Optimize for the specific instrument (typically 10-20 eV for m/z 110 and 20-35 eV for m/z 82).
-
Conclusion
The mass spectrometric fragmentation of 8-azabicyclo[3.2.1]octan-2-ol is highly dependent on the ionization method employed. EI-MS provides a complex but structurally rich fingerprint characterized by α-cleavage and multiple ring fissions. In contrast, ESI-MS/MS offers a more targeted and sensitive analysis, dominated by the sequential neutral losses of water and ethylene from the protonated precursor. By understanding these distinct pathways and applying the appropriate analytical protocols, researchers can confidently identify and quantify this foundational tropane alkaloid scaffold in a variety of scientific applications.
References
-
Kudo, K., et al. (2002). Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. Forensic Science International, 130(1), 21-28. Retrieved from [Link]
-
Li, Y., et al. (2018). Characterization of tropane and cinnamamide alkaloids from Scopolia tangutica by high‐performance liquid chromatography with quadrupole time‐of‐flight tandem mass spectrometry. Journal of Separation Science, 41(12), 2585-2596. Retrieved from [Link]
-
El Bazaoui, A., et al. (2012). Gas-Liquid Chromatography-Mass Spectrometry Investigation of Tropane Alkaloids in Hyoscyamus albus L. from Morocco. Zeitschrift für Naturforschung C, 67(11-12), 584-590. Retrieved from [Link]
-
El Bazaoui, A., et al. (2011). GC-MS Investigation of Tropane Alkaloids in Datura stramonium. Planta Medica, 77(01), 98-102. Retrieved from [Link]
-
El Bazaoui, A., et al. (2011). GC-MS investigation of tropane alkaloids in Datura stramonium. Planta Medica, 77(1), 98-102. Retrieved from [Link]
-
Bedewitz, M. A., et al. (2022). Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. The New Phytologist, 236(2), 588-601. Retrieved from [Link]
-
Bonchev, G. (2017). AN OPTIMIZED GC-MS METHOD FOR IDENTIFICATION OF COCAINE AND ITS MAJOR METABOLITES. Journal of IMAB, 23(2), 1573-1578. Retrieved from [Link]
-
Wang, P., & Bartlett, M. G. (1998). General fragmentation pathway of protonated cocaine and its metabolites. Journal of Mass Spectrometry, 33(10), 967-975. Retrieved from [Link]
-
Zhang, X., et al. (2017). Active fragments-guided drug discovery and design of selective tropane alkaloids using ultra-high performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry coupled with virtual calculation and biological evaluation. Analytical and Bioanalytical Chemistry, 409(4), 1145-1157. Retrieved from [Link]
-
Al-Asmari, F., et al. (2024). SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples. ACS Omega. Retrieved from [Link]
-
Tropinone. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]
-
Ko, S., & Lurie, I. S. (2010). The Mass Spectrum of Cocaine: Deuterium Labeling and MS/MS Studies. Microgram Journal, 7(1), 17-27. Retrieved from [Link]
-
Vuković, G., et al. (2019). LC-MS/MS Determination of Tropane Alkaloids in Maize Crop. Conference: The 1st International Conference on Chemo and Bio-informatics. Retrieved from [Link]
-
Jagerdeo, E., & Montgomery, M. A. (2012). Cocaine and Metabolites by LC-MS/MS. In Forensic Toxicology: Methods and Applications (pp. 149-158). Humana Press. Retrieved from [Link]
-
da Silva, B. P., et al. (2019). Dereplication of tropane alkaloids from four Erythroxylum species using liquid chromatography coupled with ESI‐MS and HRESIMS. Rapid Communications in Mass Spectrometry, 33(S2), 52-64. Retrieved from [Link]
-
Bedewitz, M. A., et al. (2018). Tropinone Synthesis via an Atypical Polyketide Synthase and P450-mediated Cyclization. Nature Communications, 9(1), 5281. Retrieved from [Link]
-
Mondal, N., et al. (2003). Theoretical Study on the Mechanism of Robinson's Synthesis of Tropinone. Journal of Chemical Research, 2003(9), 580-583. Retrieved from [Link]
-
Mondal, N., et al. (2004). Mechanism of Robinson's synthesis of tropinone. The Hive. Retrieved from [Link]
-
Kádár, M., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013103. Retrieved from [Link]
-
Pitaval, A., et al. (2022). Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. Nature Communications, 13(1), 2276. Retrieved from [Link]
-
Sparkman, O. D. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Retrieved from [Link]
-
Pedersen, B. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. Retrieved from [Link]
-
de Hoffmann, E., & Stroobant, V. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(120), 99245-99279. Retrieved from [Link]
-
Diaz, A. C., et al. (2019). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 52(9), 2538-2547. Retrieved from [Link]
-
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). LinkedIn. Retrieved from [Link]
-
Ahmad, I., et al. (2022). Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS). Rapid Communications in Mass Spectrometry, 36(4), e9243. Retrieved from [Link]
-
Al-Sayyed, H., et al. (2022). Effect of Position 1 Substituent and Configuration on APCI–MS Fragmentation of Norditerpenoid Alkaloids Including 1-epi-Condelphine. Journal of Natural Products, 85(11), 2598-2605. Retrieved from [Link]
-
Allen, F., et al. (2014). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. Metabolomics, 10(2), 257-268. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journal-imab-bg.org [journal-imab-bg.org]
- 3. Tropinone - Wikipedia [en.wikipedia.org]
- 4. Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. znaturforsch.com [znaturforsch.com]
- 8. thiele.ruc.dk [thiele.ruc.dk]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: HPLC Method Development for 8-azabicyclo[3.2.1]octan-2-ol Impurity Profiling
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of profiling 8-azabicyclo[3.2.1]octan-2-ol and its related impurities.
This bicyclic compound (a nortropine derivative) presents two fundamental chromatographic hurdles: (1) It lacks a conjugated π-electron system, rendering standard UV detection virtually useless[1], and (2) It possesses a highly polar, basic secondary amine core that aggressively interacts with residual silanols on traditional stationary phases, leading to severe peak tailing[2][3].
The following troubleshooting guides, protocols, and mechanistic explanations are engineered to help you build a robust, self-validating analytical method.
Part 1: Troubleshooting & FAQs
Detection Strategies: Overcoming the "Invisible" Analyte
Q: I am using a standard UV/Vis detector at 210 nm, but my peak areas are inconsistent and baseline drift is severe during gradients. What is the alternative? A: 8-azabicyclo[3.2.1]octan-2-ol lacks a chromophore. At low wavelengths (200-210 nm), you are measuring the absorbance of your mobile phase modifiers and dissolved oxygen, not just your analyte. For non-chromophoric, non-volatile compounds, Aerosol-Based Detectors (ABDs) are required[4].
We strongly recommend Charged Aerosol Detection (CAD) over Evaporative Light Scattering Detection (ELSD). While both offer universal detection for non-volatile analytes, CAD provides a more uniform response that is independent of the analyte's chemical properties[5]. Furthermore, CAD exhibits superior sensitivity and a wider dynamic range compared to the highly non-linear response of ELSD, making CAD far more suitable for quantifying low-level synthetic impurities[1][6].
Q: My CAD baseline is extremely noisy, and I cannot achieve the required Signal-to-Noise (S/N) ratio for my 0.1% impurity limit. Why? A: CAD measures the charge transferred to residual aerosol particles after mobile phase evaporation[5]. If your mobile phase contains non-volatile salts (e.g., sodium phosphate, potassium buffer), these salts will precipitate into aerosol particles and generate a massive background signal. You must switch to strictly volatile buffers, such as ammonium formate or ammonium acetate (≤ 20 mM), and ensure you are using LC-MS grade solvents to minimize non-volatile trace impurities[6].
Retention & Peak Shape: Taming the Basic Amine
Q: My analyte elutes as a broad, asymmetrical peak with an Asymmetry Factor ( As ) > 2.5. How do I fix this peak tailing? A: Peak tailing for basic amines is primarily caused by secondary ion-exchange interactions[2]. At a mid-range pH (e.g., pH 5-7), residual silanol groups (Si-OH) on the silica stationary phase ionize into negatively charged silanoxanes (Si-O⁻). Simultaneously, the secondary amine of 8-azabicyclo[3.2.1]octan-2-ol is protonated (NH₂⁺). This creates a strong, slow-desorbing ionic interaction that distorts the peak[3].
To resolve this, you have three mechanistic choices:
-
Suppress Silanol Ionization (Low pH): Lower the mobile phase pH to ≤ 3.0 using formic acid or trifluoroacetic acid (TFA). This fully protonates the silanols back to neutral Si-OH, eliminating the ion-exchange mechanism[2][7].
-
Use Base-Deactivated or Hydride Columns: Switch to a Type-C silica hydride column. In these columns, the reactive Si-OH groups are chemically replaced with stable Si-H groups, virtually eliminating silanol activity and providing excellent peak shape for amines[8].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Because the analyte is highly polar, standard Reversed-Phase (RP) C18 columns offer poor retention. HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (e.g., 90% Acetonitrile)[6]. This not only retains the polar amine effectively but the high acetonitrile content drastically improves the nebulization and evaporation efficiency in the CAD detector[6].
Part 2: Visualizing the Chromatographic Logic
Caption: Decision tree for 8-azabicyclo[3.2.1]octan-2-ol HPLC method development.
Caption: Mechanism of secondary silanol interactions and low-pH mitigation strategy.
Part 3: Quantitative Data & Method Selection Matrices
Table 1: Detector Modality Comparison for Nortropine Derivatives
| Detection Modality | Sensitivity | Linearity | Gradient Compatibility | Requirement |
| UV/Vis (210 nm) | Poor | Good | Poor (Severe baseline drift) | Requires chromophore (N/A here) |
| ELSD | Moderate | Poor (Non-linear) | Excellent | Volatile mobile phase |
| CAD | High | Moderate-Good | Excellent | Volatile mobile phase |
| LC-MS (ESI+) | Very High | Good | Excellent | Volatile mobile phase, Ionization |
Table 2: Stationary Phase Selection Matrix
| Column Chemistry | Peak Shape for Amines | Retention of Polar Analytes | pH Stability | Recommendation |
| Standard Type-A C18 | Very Poor (Tailing) | Low | pH 2-8 | ❌ Do not use |
| Type-B End-capped C18 | Moderate | Low | pH 2-9 | ⚠️ Requires ion-pairing or low pH |
| Type-C Silica Hydride | Excellent | Moderate (ANP mode) | pH 1-9 | ✅ Excellent for basic analytes[8] |
| HILIC (Amide bonded) | Excellent | Very High | pH 2-8 | ✅ Optimal for CAD compatibility[6] |
Part 4: Experimental Protocol (Self-Validating System)
The following is a field-proven HILIC-CAD methodology designed for the impurity profiling of 8-azabicyclo[3.2.1]octan-2-ol and related synthetic intermediates.
Reagent & Mobile Phase Preparation
-
Aqueous Phase (A): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH protonates the analyte for HILIC retention and suppresses any residual silanol activity[1][7].)
-
Organic Phase (B): 100% LC-MS grade Acetonitrile.
-
Critical Step: Filter all buffers through a 0.2 µm PTFE membrane. Do not use glass filters, as they can shed silicates that cause baseline noise in CAD.
Chromatographic Conditions
-
Column: Waters XBridge BEH Amide (150 mm × 3.0 mm, 2.5 µm) or equivalent.
-
Column Temperature: 40 °C (Improves mass transfer and reduces peak broadening).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 - 2.0 min: 95% B (Isocratic hold to focus the polar analyte)
-
2.0 - 12.0 min: 95% B → 65% B (Elution of 8-azabicyclo[3.2.1]octan-2-ol and polar impurities)
-
12.0 - 15.0 min: 65% B (Column wash)
-
15.0 - 20.0 min: 95% B (Re-equilibration)
-
Charged Aerosol Detector (CAD) Settings
-
Evaporation Temperature: 35 °C (Optimal for semi-volatile amines to prevent analyte loss during nebulization).
-
Data Collection Rate: 10 Hz.
-
Filter/Time Constant: 3.6 seconds.
-
Power Function (PF): Set to 1.0 for initial impurity profiling. (Adjusting PF can mathematically linearize the CAD response curve for final method validation).
System Suitability & Self-Validation Criteria
To ensure the method is functioning correctly before analyzing unknown samples, inject a system suitability standard containing 8-azabicyclo[3.2.1]octan-2-ol and a known related compound (e.g., nortropine / 8-azabicyclo[3.2.1]octan-3-ol)[9][10].
-
Resolution ( Rs ): Must be ≥ 1.5 between the 2-ol and 3-ol isomers.
-
Tailing Factor ( Tf ): Must be ≤ 1.5 for the main peak. If Tf > 1.5, verify the pH of Mobile Phase A.
-
Signal-to-Noise (S/N): A 0.05% (w/w) limit of quantitation (LOQ) standard must yield an S/N ≥ 10 in the CAD channel.
Part 5: References
1.2 - Phenomenex[2] 2.3 - Chromatography Online[3] 3. 7 - Element Lab Solutions[7] 4.8 - MicroSolv Technology[8] 5.5 - Thermo Fisher Scientific[5] 6.6 - D-NB[6] 7.1 - ResearchGate[1] 8.9 - SynThink Chemicals[9] 9.4 - Taylor & Francis[4] 10. 10 - LGC Standards[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. d-nb.info [d-nb.info]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Nortropine | MM1266.05-0025 | CAS 538-09-0 | LGC Standards [lgcstandards.com]
Technical Support Center: Optimizing Crystallization of 8-Azabicyclo[3.2.1]octan-2-ol
Welcome to the Process Chemistry Support Center. 8-Azabicyclo[3.2.1]octan-2-ol is a critical bicyclic amine scaffold utilized extensively in the synthesis of 1[1]. Due to its low-melting free-base nature, basic secondary amine, and rigid bicyclic structure, researchers frequently encounter crystallization challenges such as liquid-liquid phase separation (oiling out) and stereochemical instability[2].
This guide provides field-proven, self-validating protocols and troubleshooting steps to achieve high-purity crystalline isolation.
Interactive Troubleshooting Workflow
Workflow for 8-azabicyclo[3.2.1]octan-2-ol crystallization and phase separation resolution.
Section 1: Self-Validating Crystallization Protocol (Salt-Assisted)
Because the free base of 8-azabicyclo[3.2.1]octan-2-ol is highly prone to oiling out, forming a salt (e.g., hydrochloride) significantly increases the lattice energy and promotes stable crystal growth[3].
Step 1: Dissolution & Salt Formation
-
Action: Dissolve the crude 8-azabicyclo[3.2.1]octan-2-ol in a minimal volume of anhydrous toluene at 50 °C. Slowly add 1.05 equivalents of anhydrous HCl in dioxane.
-
Causality: 3 because it effectively dissolves the free base but acts as a strong anti-solvent for the resulting salt, driving high-yield precipitation[3].
-
Validation Check: A white suspension should begin to form. If a biphasic liquid forms instead, water contamination is present. Strip the solvent under vacuum and redissolve in strictly anhydrous toluene.
Step 2: Supersaturation & Cloud Point Generation
-
Action: If the salt completely dissolves upon heating, add an anti-solvent (e.g., heptane) dropwise at 50 °C until the solution exhibits a faint, persistent opalescence.
-
Causality: This establishes the metastable zone. Pushing past this point too rapidly forces the system into the labile zone, causing amorphous precipitation or oiling out.
-
Validation Check: The cloudiness must persist for at least 60 seconds with stirring. If it clears, add another drop of anti-solvent.
Step 3: Seeding and Controlled Cooling
-
Action: Add 1–2% (w/w) of pure 8-azabicyclo[3.2.1]octan-2-ol hydrochloride seed crystals. Cool the reactor linearly from 50 °C to 5 °C over 4–6 hours.
-
Causality: Seeding provides a template for heterogeneous nucleation, bypassing the high activation energy of primary nucleation. Linear cooling prevents sudden spikes in supersaturation, ensuring impurities are excluded from the growing crystal lattice.
-
Validation Check: Inspect the slurry microscopically. You should observe distinct, birefringent crystals rather than amorphous spheres.
Step 4: Isolation
-
Action: Filter the slurry under a dry nitrogen blanket. Wash the filter cake with cold toluene/heptane (1:1).
-
Causality: Bicyclic amine hydrochlorides are hygroscopic. Nitrogen prevents moisture absorption that could lead to deliquescence and yield loss.
Section 2: Troubleshooting Guide & FAQs
Q1: My product is "oiling out" instead of forming a solid. How do I force crystallization? A: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the supersaturation level exceeds the solute's metastable limit, causing it to separate as an amorphous, impurity-rich liquid phase rather than a crystalline solid.
-
Resolution:
-
Switch to a Salt Form: If attempting to crystallize the free base, switch to a salt (e.g.,4) to increase the melting point and lattice energy[4].
-
Adjust the Solvent System: Use a less aggressive anti-solvent. Transitioning from hexanes to heptane or adjusting the primary solvent to ethyl acetate (EtOAc) can widen the metastable zone[5].
-
Pre-Cloud Point Seeding: Introduce seed crystals before the cloud point is reached to force crystallization before LLPS can occur.
-
Q2: I am observing racemization of my enantiopure 8-azabicyclo[3.2.1]octan-2-ol during recrystallization. Why is this happening, and how do I prevent it? A: 2[2]. This is driven by the intramolecular nucleophilic attack of the basic nitrogen on the C2 position under thermal stress.
-
Resolution:
-
Temperature Control: Never exceed 50 °C during the dissolution phase.
-
pH Control: Maintain strictly non-nucleophilic, slightly acidic conditions to keep the amine protonated, preventing the formation of the aziridinium intermediate.
-
Chiral Resolution: If racemization has occurred, employ 6 using a chiral resolving agent like di-p-toluoyl-D-tartaric acid to recover the desired enantiomer[6].
-
Q3: How do I remove structurally related epimers that co-crystallize with my product? A: Diastereomers often co-crystallize because their similar steric profiles allow them to substitute into the crystal lattice without heavily disrupting the packing energy.
-
Resolution: Perform a thermodynamic solvent screen. Toluene is highly recommended for isolating bicyclic amine solid forms because it provides excellent differential solubility, rejecting polar impurities into the mother liquor[3].
Section 3: Quantitative Data - Solvent Selection Matrix
Table 1: Thermodynamic Solvent Selection Matrix for 8-azabicyclo[3.2.1]octan-2-ol
| Solvent System | Role | Free Base Solubility (mg/mL) | HCl Salt Solubility (mg/mL) | Application / Mechanistic Notes |
| Ethyl Acetate (EtOAc) | Primary Solvent | > 150 | ~ 25 | Excellent for free base crystallization; moderate for salt. Good balance of polarity[5]. |
| Toluene | Primary Solvent | > 100 | < 5 | Optimal for salt/cocrystal isolation; effectively rejects polar impurities[3]. |
| Heptane | Anti-Solvent | ~ 40 | < 1 | Induces supersaturation; lower risk of oiling out compared to lighter alkanes. |
| Methanol / Acetone | Co-Solvent | > 200 | > 100 | Used for dissolution post-Pd/C reduction; requires a strong anti-solvent to force precipitation[5]. |
References
-
The Pseudotransannular Ring Opening of 1-Aminocyclohept-4-ene-derived Epoxides in the Synthesis of Tropane Alkaloids - European Journal of Organic Chemistry (via ResearchGate). 2
-
Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form - ACS Publications. 3
-
Developing Processes for Crystallization-Induced Asymmetric Transformation - ACS Publications. 6
-
A 'Top-Down' Approach to Synthesising Lead-Like Scaffolds - White Rose eTheses Online. 5
-
Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs - ResearchGate. 1
-
US20230357277A1 - Kras g12d inhibitors - Google Patents. 4
Sources
Technical Support Center: Troubleshooting Low Solubility of 8-Azabicyclo[3.2.1]octan-2-ol in Organic Solvents
Welcome to the technical support center for 8-azabicyclo[3.2.1]octan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in organic solvents. Here, we will explore the underlying chemical principles governing its solubility and provide practical, step-by-step troubleshooting strategies to overcome these issues in your experiments.
Understanding the Molecule: 8-Azabicyclo[3.2.1]octan-2-ol
8-Azabicyclo[3.2.1]octan-2-ol, a member of the tropane alkaloid class of compounds, possesses a rigid bicyclic structure containing a secondary amine and a hydroxyl group. This unique combination of a basic nitrogen atom and a polar alcohol functional group dictates its solubility behavior, often leading to limited solubility in a wide range of common organic solvents. Tropane alkaloids are known for their diverse biological activities and are foundational structures in many pharmaceuticals.[1][2]
The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the amine) contributes to strong intermolecular forces in the solid state, making it challenging for solvent molecules to effectively solvate the compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my 8-azabicyclo[3.2.1]octan-2-ol not dissolving in common organic solvents like dichloromethane (DCM) or ethyl acetate?
A1: The Challenge of Polarity Mismatch.
The primary reason for poor solubility in non-polar or moderately polar aprotic solvents is a mismatch in polarity. 8-Azabicyclo[3.2.1]octan-2-ol is a relatively polar molecule due to its amine and hydroxyl groups. Solvents like DCM and ethyl acetate lack the hydrogen-bonding capabilities required to effectively break the strong intermolecular hydrogen bonds of the solute.
Troubleshooting Steps:
-
Assess Solvent Polarity: Start by selecting solvents with higher polarity and hydrogen-bonding capacity.
-
Small-Scale Solubility Testing: Before committing a large amount of material, perform small-scale tests with a variety of solvents.
Protocol: Small-Scale Solubility Testing [3]
-
Weigh 1-2 mg of 8-azabicyclo[3.2.1]octan-2-ol into a small vial.
-
Add 100 µL of the test solvent.
-
Vortex the vial for 30 seconds at room temperature.
-
Visually inspect for undissolved solid. If dissolved, the solubility is >10-20 mg/mL.
-
If not fully dissolved, add another 900 µL of the solvent (for a total of 1 mL).
-
Vortex for another 30 seconds. If dissolved, the solubility is >1-2 mg/mL.
-
If the solid persists, gently heat the vial (e.g., to 50°C) for 5-10 minutes. Note if heating improves solubility.
-
Repeat for a range of solvents to build a solubility profile.
Table 1: Recommended Solvents for Initial Screening
| Solvent | Polarity Index | Hydrogen Bonding | Comments |
| Methanol | 5.1 | Strong | Often a good starting point for polar compounds. |
| Ethanol | 4.3 | Strong | Similar to methanol, slightly less polar. |
| Isopropanol | 3.9 | Strong | Can be effective, but lower polarity may be a factor. |
| Acetonitrile | 5.8 | Moderate | Aprotic but polar, may offer different selectivity. |
| Dimethylformamide (DMF) | 6.4 | Moderate | A strong polar aprotic solvent, often effective for difficult compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderate | A very strong polar aprotic solvent, use with caution due to high boiling point.[] |
Q2: I've tried polar solvents like methanol, but the solubility is still too low for my reaction concentration. What's my next step?
A2: Leveraging Chemical Properties - pH Adjustment.
The basicity of the secondary amine in the 8-azabicyclo[3.2.1]octane ring is a key property you can exploit.[5] By adding a small amount of acid, you can protonate the nitrogen atom, forming a salt. This salt form is often significantly more soluble in polar protic solvents.[3][6][7][8]
Mechanism of pH-Dependent Solubility:
Caption: Effect of pH on the solubility of 8-azabicyclo[3.2.1]octan-2-ol.
Troubleshooting Steps:
-
Select an Appropriate Acid: For many applications, a volatile organic acid like acetic acid or trifluoroacetic acid (TFA) is a good choice as they can be removed later. For forming a stable salt, hydrochloric acid or sulfuric acid can be used.[9]
-
Incremental Addition: Add the acid dropwise to a suspension of your compound in the chosen solvent while stirring.
-
Monitor for Dissolution: Observe for the solid dissolving as the salt is formed.
Protocol: Acid-Mediated Dissolution
-
Suspend your 8-azabicyclo[3.2.1]octan-2-ol in a suitable polar solvent (e.g., methanol, water).
-
While stirring, add a dilute solution of the chosen acid (e.g., 1M HCl in methanol or 10% acetic acid in the solvent) drop by drop.
-
Continue adding the acid until the solid completely dissolves.
-
Be mindful that excess acid may affect your downstream application.
Q3: My compound dissolves with acid, but my experiment is sensitive to pH changes. Are there other methods?
A3: The Power of Co-Solvency.
Co-solvency is a powerful technique where a small amount of a secondary solvent (a "co-solvent") is added to the primary solvent to enhance the solubility of a solute.[10][11][12] The co-solvent works by reducing the interfacial tension between the primary solvent and the solute, effectively making the solvent environment more favorable for the solute.[12][13]
How Co-Solvency Works:
Caption: Mechanism of solubility enhancement by co-solvency.
Troubleshooting Steps:
-
Choose a Miscible Co-Solvent: The co-solvent must be miscible with the primary solvent.
-
Systematic Screening: Experiment with different co-solvents and varying percentages. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][12][13]
-
Start with Low Percentages: Often, only a small percentage (5-20%) of a co-solvent is needed to see a significant improvement in solubility.
Table 2: Example Co-Solvent Systems to Try
| Primary Solvent | Co-Solvent | Starting Ratio (v/v) | Rationale |
| Dichloromethane | Methanol | 95:5 | Increases the polarity and hydrogen-bonding ability of the solvent mixture. |
| Ethyl Acetate | Ethanol | 90:10 | Adds a protic component to the aprotic solvent. |
| Toluene | Isopropanol | 95:5 | Can help to break up solute-solute interactions in a non-polar system. |
| Water | Ethanol | 80:20 | A common system for increasing the solubility of hydrophobic compounds in aqueous media.[10] |
Q4: I've managed to dissolve my compound by heating, but it precipitates out upon cooling. How can I prevent this?
A4: Addressing Supersaturation and Crystallization.
This phenomenon is known as supersaturation.[3] When a solution is heated, the solubility of the solute often increases. If the solution is cooled, the solubility decreases, and if the concentration is above the new solubility limit, the excess solute will precipitate out.
Troubleshooting Strategies:
-
Maintain Elevated Temperature: If your experimental setup allows, maintain the solution at a slightly elevated temperature to keep the compound dissolved.[3]
-
Use a Co-Solvent to Stabilize the Solution: As described in Q3, adding a co-solvent can increase the solubility at room temperature, potentially preventing precipitation upon cooling.
-
Recrystallization as a Purification Step: If your goal is to purify the compound, this property can be used to your advantage through recrystallization. Dissolve the compound in a minimal amount of a suitable hot solvent and allow it to cool slowly to form pure crystals.
Protocol: Basic Recrystallization
-
Choose a solvent in which 8-azabicyclo[3.2.1]octan-2-ol is sparingly soluble at room temperature but highly soluble when hot.
-
Heat the solvent to its boiling point.
-
Add the hot solvent to the crude compound dropwise until it just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Summary of Troubleshooting Strategies
Caption: Logical workflow for troubleshooting solubility issues.
By systematically working through these troubleshooting steps, you can identify the optimal conditions for dissolving 8-azabicyclo[3.2.1]octan-2-ol for your specific application. Remember to always start with small-scale tests to conserve your valuable material.
References
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of pure tropane alkaloids in the presence of β-CD:. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Retrieved from [Link]
-
ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from [Link]
-
Mechotech. (n.d.). Tropane – Structure, Properties, and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. Retrieved from [Link]
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 12). 18.7: Solubility and pH. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Tropane alkaloid. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Natural Products Atlas. (2022, June 29). Showing NP-Card for 8-Azabicyclo-3.2.1-octan-3-ol (NP0140021). Retrieved from [Link]
Sources
- 1. mechotech.in [mechotech.in]
- 2. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. np-mrd.org [np-mrd.org]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. wisdomlib.org [wisdomlib.org]
- 12. admin.mantechpublications.com [admin.mantechpublications.com]
- 13. ijpsonline.com [ijpsonline.com]
minimizing side reactions during 8-azabicyclo[3.2.1]octan-2-ol functionalization
Welcome to the Technical Support Center for tropane alkaloid synthesis. As an Application Scientist specializing in complex bicyclic scaffolds, I have designed this guide to address the specific synthetic bottlenecks associated with 8-azabicyclo[3.2.1]octan-2-ol (tropan-2-ol) functionalization.
The rigid bicyclic framework of the 8-azabicyclo[3.2.1]octane core presents unique stereoelectronic challenges. Functionalizing the C2-hydroxyl group frequently triggers competing side reactions, most notably racemization via neighboring group participation (NGP) and E2 elimination . This guide breaks down the causality behind these failures and provides self-validating protocols to ensure high-yielding, stereoretentive functionalization.
Part 1: Core Mechanistic Insights (The "Why")
Before troubleshooting, it is critical to understand the two primary modes of failure when functionalizing the C2 position of the 8-azabicyclo[3.2.1]octane skeleton.
The Aziridinium Trap (Racemization)
When attempting an SN2 displacement on an enantiopure C2-activated tropane (e.g., a mesylate or tosylate), researchers frequently observe complete racemization of the product[1]. This occurs because the basic nitrogen at the 8-position can act as an internal nucleophile. If the nitrogen is unprotected or bears an electron-donating alkyl group (like a methyl group), its lone pair attacks the C2 position, displacing the leaving group and forming an achiral, symmetric aziridinium intermediate[2]. Subsequent attack by the external nucleophile occurs indiscriminately at either carbon of the aziridinium ring, yielding a racemic mixture.
Fig 1: Racemization via an achiral aziridinium intermediate during C2 substitution.
The Elimination Pathway
The rigid chair-piperidine conformation of the tropane core often places the C2-leaving group in an anti-periplanar relationship with the adjacent C3 protons. When exposed to basic conditions (even mild amine bases during mesylation), the system readily undergoes E2 elimination to form 8-azabicyclo[3.2.1]oct-2-ene (a tropene derivative)[3]. This strain-relieving elimination pathway will outcompete substitution if the external nucleophile is too bulky or if the base is non-nucleophilic.
Fig 2: Divergent reaction pathways: E2 elimination vs. SN2 substitution at C2.
Part 2: Quantitative Data & Troubleshooting Matrix
To select the correct reagents, compare the historical side-reaction profiles of various C2-OH activation strategies.
Table 1: Impact of Activation Strategies on C2 Functionalization
| Activation Strategy | N8 Protecting Group | Reagents / Conditions | Major Side Reaction | Typical Yield of Desired Product |
| Mesylation ( SN2 ) | Methyl (Alkyl) | MsCl, Et3N , then Nu⁻ | Racemization (Aziridinium) | < 20% (ee < 5%) |
| Mesylation ( SN2 ) | Cbz / Boc | MsCl, Pyridine, then Nu⁻ | Elimination (Tropene) | 40 - 60% |
| Mitsunobu Reaction | Cbz | DEAD, PPh3 , Nu-H | Elimination / Poor Conv. | 30 - 50% |
| Silver-Mediated Alkylation | Cbz | Ag2O , Alkyl Halide | None (Mild conditions) | > 85% |
| Trichloroacetimidate | Cbz | Electrophile, cat. TfOH | None (Acidic conditions) | > 90% |
Part 3: Frequently Asked Questions (FAQs)
Q: Why am I observing complete racemization when attempting an SN2 displacement on my enantiopure 8-azabicyclo[3.2.1]octan-2-ol? A: This is a classic neighboring group participation (NGP) failure[1][2]. If the N8 nitrogen is unprotected or protected with an electron-donating group, its lone pair performs an intramolecular attack on the activated C2 position. Causality & Solution: You must delocalize the nitrogen lone pair. Swap your N-alkyl group for a strongly electron-withdrawing carbamate (e.g., Cbz or Boc). By pulling electron density into the carbonyl π -system, the nitrogen becomes non-nucleophilic, shutting down the aziridinium pathway entirely.
Q: My O-alkylation attempts are yielding significant amounts of the alkene byproduct. How can I minimize this? A: The tropane skeleton is highly rigid, making E2 elimination highly favorable under basic conditions[3]. Using strong, non-nucleophilic bases like NaH or KOtBu to deprotonate the C2-OH will almost exclusively yield the elimination product. Causality & Solution: Avoid strong bases. Instead, use mildly acidic conditions (e.g., converting the alcohol to a trichloroacetimidate donor) or employ neutral, silver-mediated etherification ( Ag2O with an alkyl halide).
Q: How do I selectively functionalize the C2-hydroxyl without accidentally N-alkylating the bridgehead? A: The secondary amine at N8 is significantly more nucleophilic than the secondary alcohol at C2. You cannot selectively O-alkylate in the presence of a free N8 amine. You must perform a chemoselective protection of N8 first (see Protocol A below).
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. By following the built-in analytical checks, you can verify the success of the reaction before proceeding to the next step.
Protocol A: Chemoselective N-Protection (Disabling NGP)
Purpose: To install a Carboxybenzyl (Cbz) group at N8, rendering the nitrogen non-nucleophilic and preventing aziridinium formation[4].
-
Setup: Dissolve 8-azabicyclo[3.2.1]octan-2-ol (1.0 eq) in a 1:1 biphasic mixture of THF and saturated aqueous NaHCO3 (0.2 M concentration).
-
Addition: Cool the vigorously stirring mixture to 0 °C. Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Self-Validation Check (TLC): Spot the crude mixture against the starting material using a Ninhydrin stain. The starting material will stain dark purple/brown (free amine). The successful Cbz-protected product will be Ninhydrin-negative but UV-active.
-
Workup: Separate the layers, extract the aqueous layer with EtOAc (3x), wash combined organics with brine, dry over Na2SO4 , and concentrate.
Protocol B: Stereoretentive O-Alkylation (Avoiding Elimination)
Purpose: To alkylate the C2-OH without triggering E2 elimination.
-
Setup: Dissolve the N-Cbz-8-azabicyclo[3.2.1]octan-2-ol (1.0 eq) in anhydrous DCM (0.1 M).
-
Reagents: Add freshly activated Ag2O (2.0 eq) and the desired alkyl iodide (3.0 eq). Note: Do not use amine bases or hydride bases.
-
Reaction: Wrap the flask in aluminum foil to exclude light. Stir at room temperature for 24-48 hours.
-
Self-Validation Check (GC-MS / NMR): Filter an aliquot through a small Celite plug and analyze. Look for the absence of the alkene proton signals ( δ 5.5 - 6.0 ppm in 1H NMR), which would indicate an elimination failure.
-
Workup: Filter the entire reaction mixture through a pad of Celite to remove silver salts. Wash the pad thoroughly with DCM. Concentrate the filtrate and purify via flash chromatography.
References
-
The Pseudotransannular Ring Opening of 1-Aminocyclohept-4-ene-derived Epoxides in the Synthesis of Tropane Alkaloids Source: ResearchGate (Eur. J. Org. Chem.) URL:[1][2]
-
Organometallic Chirons. Total Synthesis of (−)-Bao Gong Teng A by a Molybdenum-Mediated [5+2] Cycloaddition Source: ACS Publications (J. Am. Chem. Soc.) URL:[4]
-
Development of Novel Nicotinic Receptor Mediated Therapeutic Agents Source: ScholarWorks@UNO (University of New Orleans) URL:[3]
Sources
Comparative Biological Activity Guide: 8-azabicyclo[3.2.1]octan-2-ol vs. Nortropine
As drug development increasingly relies on rigid, three-dimensional scaffolds to achieve high target selectivity, the tropane alkaloid core remains a cornerstone of medicinal chemistry. This technical guide provides an in-depth comparative analysis of two critical positional isomers: 8-azabicyclo[3.2.1]octan-2-ol (nortropan-2-ol) and nortropine (8-azabicyclo[3.2.1]octan-3-ol).
By shifting the hydroxyl group from the 3-position to the 2-position, the hydrogen-bond vector and steric bulk of the molecule are fundamentally altered. This structural nuance dictates entirely divergent pharmacological trajectories, steering the scaffold from classic muscarinic/glycinergic modulation toward potent nicotinic agonism.
Structural Dynamics and Pharmacological Divergence
While both compounds share the bicyclic nitrogen-containing framework, their biological applications are distinct due to their stereochemistry and substitution patterns.
-
Nortropine (3-OH Isomer): Nortropine (CAS 538-09-0)[1] is the demethylated derivative of tropine. With the hydroxyl group at the 3-position (typically in the endo configuration), this scaffold is the evolutionary precursor to classic anticholinergic drugs like atropine. Modern derivatization of nortropine has yielded potent allosteric modulators of Glycine Receptors [2] and novel antagonists for Androgen Receptors (AR) [3].
-
8-azabicyclo[3.2.1]octan-2-ol (2-OH Isomer): The 2-hydroxyl isomer (CAS 17366-48-2)[4] presents a different spatial geometry that perfectly mimics the pharmacophore required for Nicotinic Acetylcholine Receptor (nAChR) activation. It serves as the core scaffold for natural products like (+)-Ferruginine[5] and Bao Gong Teng A[6], which exhibit profound cholinergic agonism.
Divergent pharmacological pathways of 2-OH and 3-OH tropane positional isomers.
Empirical Data: Receptor Affinity Comparison
The positional shift of the hydroxyl group drastically alters binding affinities across different receptor classes. The table below summarizes the quantitative biological activity of representative derivatives from both scaffolds.
Table 1: Comparative Pharmacological Profile
| Scaffold Base | Representative Derivative | Primary Target Receptor | Binding Affinity ( Ki / IC50 ) | Primary Therapeutic Implication |
| 8-azabicyclo[3.2.1]octan-2-ol | (+)-Ferruginine | nAChR ( α4β2 ) | Ki ~ 3.7 nM | Cognitive enhancement, Neurodegeneration |
| 8-azabicyclo[3.2.1]octan-2-ol | Bao Gong Teng A | mAChR (M3) | High Agonism | Glaucoma (Intraocular pressure reduction) |
| Nortropine (3-OH) | Nortropisetron | Glycine Receptor | KA ~ 10 nM | Neurological modulation (Allosteric) |
| Nortropine (3-OH) | Aryl-nortropines | Androgen Receptor | IC50 ~ 29.1 nM | Prostate Cancer (AR Antagonism) |
Data synthesized from established structure-activity relationship (SAR) studies[2][3][5][6].
Methodological Framework: Self-Validating Experimental Protocols
To objectively evaluate the biological activity of these isomers, robust in vitro assays are required. Below is a self-validating radioligand binding protocol designed to measure the affinity of 2-OH derivatives (e.g., ferruginine analogs) for the α4β2 nAChR, contrasted with 3-OH derivative evaluation.
Protocol: Radioligand Binding Assay for α4β2 nAChR
Causality & Design Rationale: Receptor binding assays are highly sensitive to buffer conditions and non-specific binding. We utilize Tris-HCl to maintain physiological pH (7.4) and prevent receptor denaturation. Glass fiber (GF/B) filters are pre-soaked in 0.5% polyethylenimine (PEI); this is a critical causality step, as PEI carries a positive charge that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of cationic radioligands like [3H] -epibatidine.
Step-by-Step Workflow:
-
Tissue Preparation: Homogenize rat brain cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Validation: Keep samples at 4°C to halt endogenous protease activity.
-
Membrane Isolation: Centrifuge the homogenate at 40,000 × g for 20 minutes. Discard the supernatant and resuspend the membrane pellet in fresh buffer. Repeat twice to wash away endogenous acetylcholine.
-
Incubation Setup (The Self-Validating System):
-
Total Binding Tubes: Add membrane suspension, [3H] -epibatidine (0.5 nM), and buffer.
-
Non-Specific Binding (NSB) Tubes: Add membrane, [3H] -epibatidine, and a saturating concentration of unlabeled nicotine (10 µM). Validation: If radioactivity in the NSB tubes is high, the filter washing step or PEI pre-treatment has failed.
-
Test Tubes: Add membrane, [3H] -epibatidine, and varying concentrations of the 8-azabicyclo[3.2.1]octan-2-ol derivative ( 10−10 to 10−4 M).
-
-
Equilibration: Incubate all tubes at 22°C for 2 hours to achieve steady-state thermodynamic equilibrium.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B filters. Wash filters three times with 3 mL of ice-cold buffer to remove unbound radioligand.
-
Quantification: Transfer filters to scintillation vials, add 5 mL of liquid scintillation cocktail, and count the radioactivity (DPM) using a liquid scintillation counter.
-
Data Analysis: Calculate IC50 values using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation.
Radioligand binding assay workflow for evaluating tropane derivative affinities.
Conclusion
The comparison between 8-azabicyclo[3.2.1]octan-2-ol and nortropine beautifully illustrates the principle of stereochemical and positional target steering in drug design. While the 3-OH nortropine scaffold remains a versatile backbone for exploring allosteric modulators of inhibitory (glycine) and nuclear (androgen) receptors, the 2-OH isomer provides an unparalleled, rigid template for highly selective cholinergic (nAChR and mAChR) agonism. Researchers must select the appropriate scaffold based strictly on the spatial requirements of the target receptor's orthosteric or allosteric binding pocket.
Sources
- 1. CAS 538-09-0: Nortropine | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. evitachem.com [evitachem.com]
- 5. Ferruginine - Wikipedia [en.wikipedia.org]
- 6. Stereoselectivity of satropane, a novel tropane analog, on iris muscarinic receptor activation and intraocular hypotension - Zhu - Acta Pharmacologica Sinica [chinaphar.com]
Advanced HPLC Assay Validation for Non-Chromophoric Secondary Amines: A Comparative Guide for 8-Azabicyclo[3.2.1]octan-2-ol Quantification
The bicyclic secondary amine 8-azabicyclo[3.2.1]octan-2-ol (a nortropine derivative) serves as a critical structural scaffold in modern drug discovery, frequently utilized in the synthesis of KRAS inhibitors and NAAA inhibitors [1]. However, quantifying this compound presents a significant analytical challenge: it lacks a conjugated π -electron system, meaning it possesses no strong UV chromophore. Consequently, standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is practically blind to it.
For researchers and drug development professionals, selecting the optimal quantification strategy is paramount. This guide objectively compares three primary analytical workflows—HPLC with Charged Aerosol Detection (CAD) , Pre-column Derivatization HPLC-UV , and LC-MS/MS —and provides a comprehensive framework for validating the superior HPLC-CAD method under the newly implemented [2].
Comparative Analysis of Detection Strategies
To establish a robust, self-validating analytical system, we must understand the causality behind each detector's performance.
The Contenders
-
HPLC-CAD (Charged Aerosol Detection): CAD is a mass-sensitive, universal detector. The HPLC eluent is nebulized, and the solvent is evaporated to form analyte particles. These particles collide with ionized nitrogen gas, acquiring a charge proportional to the analyte's mass [3]. Because it relies on physical mass rather than optical properties, CAD provides a uniform response for non-chromophoric compounds.
-
Pre-column Derivatization HPLC-UV: This traditional approach forces a chromophore onto the molecule. For secondary amines like 8-azabicyclo[3.2.1]octan-2-ol, 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) is typically used. While it enables UV detection, the derivatization reaction introduces significant sample preparation variability, requires strict pH control, and necessitates a quenching step to stabilize the derivatives.
-
LC-MS/MS: The gold standard for sensitivity, utilizing mass-to-charge ( m/z ) ratios. However, for routine assay and purity validation, LC-MS/MS is often cost-prohibitive and highly susceptible to ion suppression (matrix effects) from formulation excipients.
CAD vs. ELSD: A Critical Distinction
Historically, Evaporative Light Scattering Detectors (ELSD) were used for non-UV active compounds. However, CAD fundamentally outperforms ELSD in this application. ELSD relies on light scattering, which drops off exponentially for particles smaller than 50 nm. CAD measures electrical charge and maintains high sensitivity for particles as small as 10 nm. This physical difference grants CAD a 10-fold better Limit of Detection (LOD) and a significantly wider dynamic range than ELSD[4].
Table 1: Performance Comparison of HPLC Methods for 8-Azabicyclo[3.2.1]octan-2-ol
| Performance Metric | HPLC-CAD (Recommended) | Pre-column Deriv. HPLC-UV | LC-MS/MS |
| Detection Principle | Aerosol particle charging | UV Absorbance (post-reaction) | Ionization & Mass Filtration |
| Limit of Detection (LOD) | ~1–5 ng on-column | ~10–20 ng on-column | <0.1 ng on-column |
| Linearity / Calibration | Power-law ( y=axb ) | Linear ( y=mx+c ) | Linear / Quadratic |
| Sample Prep Time | Minimal (Dilute & Shoot) | High (Reaction + Quenching) | Moderate |
| Matrix Susceptibility | Low (if volatile buffers used) | Moderate (reagent interference) | High (Ion suppression) |
| Operational Cost | Moderate | Low | High |
Experimental Methodologies
Below are the step-by-step methodologies for the two primary HPLC workflows.
Protocol A: HPLC-CAD Workflow (The Self-Validating System)
Because CAD involves solvent evaporation, all mobile phase components must be strictly volatile . Non-volatile salts (like phosphate buffers) will precipitate in the detector, causing massive background noise and system failure [5].
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with Formic Acid. (Ensures the secondary amine is fully protonated for consistent chromatography).
-
Organic Phase (B): 100% LC-MS grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode C18/Cation-exchange column is recommended due to the polar, basic nature of 8-azabicyclo[3.2.1]octan-2-ol.
-
Gradient: 5% B to 60% B over 10 minutes. (Note: To maintain absolute uniform CAD response across a gradient, an inverse gradient pump can be utilized post-column to keep the solvent composition entering the detector constant).
Step 3: CAD Settings
-
Evaporation Temperature: 35°C (Optimized to prevent the volatilization of the semi-volatile 8-azabicyclo[3.2.1]octan-2-ol while ensuring complete mobile phase evaporation).
-
Data Collection: 10 Hz.
Protocol B: Pre-column Derivatization (FMOC-Cl) HPLC-UV
Step 1: Buffer and Reagent Preparation
-
Prepare a 0.1 M borate buffer adjusted to pH 8.5.
-
Prepare a 5 mM solution of FMOC-Cl in anhydrous Acetonitrile.
Step 2: Derivatization Reaction
-
Mix 100 µL of the 8-azabicyclo[3.2.1]octan-2-ol sample with 100 µL of borate buffer.
-
Add 200 µL of the FMOC-Cl reagent. Vortex and incubate at room temperature for 20 minutes.
Step 3: Quenching
-
Add 100 µL of 100 mM glycine to quench the unreacted FMOC-Cl (preventing interfering reagent peaks). Inject 10 µL into the HPLC-UV system (Detection at 265 nm).
ICH Q2(R2) Validation Protocol for HPLC-CAD
The , effective June 2024, modernizes validation requirements, specifically accommodating advanced analytical technologies and non-linear response models [6]. Validating the CAD method requires specific statistical treatments.
Specificity and Selectivity
Demonstrate that the CAD signal is exclusively from 8-azabicyclo[3.2.1]octan-2-ol. Inject a blank matrix and a spiked sample. Because CAD is a universal detector, any non-volatile impurity will produce a peak. Baseline resolution ( Rs>1.5 ) from adjacent peaks must be mathematically proven.
Range and Linearity (The Power-Law Model)
Unlike UV detection, the relationship between particle diameter and measured charge in CAD is non-linear. The response curve is parabolic. According to ICH Q2(R2), forcing a linear regression through non-linear data is unacceptable.
-
Action: Apply a power-function calibration model ( y=axb , where b≈0.5 to 0.6 ) or apply a logarithmic transformation ( logy=blogx+loga ) to the data[7].
-
Acceptance Criteria: The coefficient of determination ( R2 ) of the transformed data must be ≥0.995 over the specified reportable range (e.g., 50% to 150% of the target concentration).
Accuracy and Precision
-
Accuracy: Perform spike recovery experiments at three concentration levels (low, medium, high) covering the reportable range, each in triplicate. Recovery must fall between 98.0% and 102.0%.
-
Precision (Repeatability): Inject the 100% target concentration standard six times. The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% .
Validation Workflow Visualization
Figure 1: ICH Q2(R2) Validation Workflow for HPLC-CAD Analysis of Non-Chromophoric Amines.
Conclusion
For the quantification of non-chromophoric secondary amines like 8-azabicyclo[3.2.1]octan-2-ol, HPLC-CAD provides a superior, self-validating alternative to pre-column derivatization and ELSD. By eliminating the chemical variability of derivatization and leveraging the mass-sensitive charging of aerosol particles, CAD delivers high sensitivity and uniform response. When validated using the appropriate non-linear calibration models dictated by ICH Q2(R2), this method ensures robust, regulatory-compliant data for drug development lifecycles.
References
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. National Center for Biotechnology Information (PMC).[Link]
-
ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency (EMA).[Link]
-
Charged Aerosol Detection: Factors Affecting Uniform Analyte Response. LabRulez LCMS.[Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).[Link]
Comparative Pharmacodynamics of 8-Azabicyclo[3.2.1]octan-2-ol Derivatives vs. Standard 3-ol Anticholinergic Agents
Executive Summary
The development of anticholinergic agents has historically relied on the 8-azabicyclo[3.2.1]octan-3-ol (tropine) scaffold, which serves as the structural foundation for classic muscarinic acetylcholine receptor (mAChR) antagonists like atropine, scopolamine, and tiotropium. However, shifting the ester linkage from the C3 position to the C2 position yields 8-azabicyclo[3.2.1]octan-2-ol derivatives (2-tropanols) . This seemingly minor structural isomerization fundamentally alters the 3D spatial trajectory of the pharmacophore, driving distinct changes in receptor subtype selectivity, stereospecific potency, and the ratio of central to peripheral nervous system activity.
This guide provides an objective, data-driven comparison between novel 2-tropanol derivatives and standard 3-ol anticholinergic agents, detailing the mechanistic causality behind their divergent pharmacological profiles and the self-validating experimental protocols used to characterize them.
Mechanistic Causality: The C3 to C2 Pharmacophore Shift
To understand why 2-tropanol derivatives behave differently than standard agents, we must analyze the causality of the receptor-ligand interaction within the mAChR orthosteric site.
Standard 3-ol tropanes ()[1] bind to mAChRs via a highly conserved mechanism: the protonated tertiary amine (N8) forms a critical ionic bond with a conserved aspartate residue (e.g., Asp105 in the M3 receptor), while the bulky C3-ester and aromatic rings project linearly into a hydrophobic pocket rich in tyrosine and threonine residues.
When the ester linkage is shifted to the C2 position, the dihedral angle between the nitrogen anchor and the ester hydrogen-bond acceptor is sharply altered.
-
Enhanced Stereoselectivity: The C2 shift creates a highly asymmetric binding vector. Research demonstrates that esters of (+)-2α-tropanol are significantly more potent than their epimers ((-)-2β-tropanol) or optical isomers ((-)-2α-tropanol) ()[2].
-
Altered Central/Peripheral Ratios: Because the angled pharmacophore alters the thermodynamic penalty of desolvation and membrane partitioning, specific 2-tropanol glycolates and non-glycolates exhibit markedly enhanced blood-brain barrier penetration, leading to potent central anti-tremorine activity compared to standard peripheral mydriatic effects ()[3].
Causality flow of structural C2/C3 shifts impacting mAChR binding and physiological outcomes.
Comparative Pharmacodynamics
The following table synthesizes quantitative in vivo pharmacological data comparing standard 3-ol agents with representative 2-tropanol glycolate esters. Data reflects the effective dose (ED₅₀) required to elicit peripheral (Mydriasis) and central (Anti-tremorine) anticholinergic responses in murine models.
| Compound Class | Specific Agent | Peripheral Activity (Mydriasis ED₅₀, mg/kg) | Central Activity (Anti-Tremorine ED₅₀, mg/kg) | Central/Peripheral Activity Ratio | Stereospecificity Profile |
| Standard (3-ol) | Atropine Sulfate | 0.35 | 2.10 | 6.0 | Racemic mixture (l-hyoscyamine active) |
| Standard (3-ol) | Scopolamine HBr | 0.05 | 0.25 | 5.0 | High baseline central penetration |
| Derivative (2-ol) | (+)-2α-tropanol glycolate | 0.12 | 0.40 | 3.3 | Highest Potency among 2-ol isomers |
| Derivative (2-ol) | (-)-2β-tropanol glycolate | > 5.00 | > 10.0 | N/A | Severely reduced potency (Steric clash) |
| Derivative (2-ol) | (+)-2α-notropanol ester | > 10.0 | > 20.0 | N/A | N-demethylation abolishes activity |
Note: A lower ED₅₀ indicates higher potency. The (+)-2α-tropanol configuration demonstrates a superior central-to-peripheral ratio compared to atropine, making it a highly efficient central muscarinic antagonist.
Experimental Methodologies
To ensure scientific integrity and trustworthiness, the pharmacological profiles of these compounds must be evaluated using self-validating experimental systems. Below are the standard protocols for determining receptor affinity and functional in vivo activity.
Protocol 1: mAChR Radioligand Displacement Assay (In Vitro)
This assay determines the binding affinity ( Ki ) of 2-tropanol derivatives across M1-M5 receptor subtypes. The protocol uses [³H]-N-methylscopolamine ([³H]-NMS) because its quaternary amine structure prevents membrane diffusion, ensuring only extracellularly facing orthosteric sites are measured.
-
Membrane Preparation: Homogenize CHO cells stably expressing human M1-M5 receptors in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the GPCR-rich membrane fraction.
-
Competitive Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [³H]-NMS, and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁴ M). Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.
-
Self-Validating Control (NSB): To define Non-Specific Binding (the assay's noise floor), incubate a parallel set of wells with 10 µM Atropine. Causality: Any radioactivity detected in these wells represents ligand trapped in the filter or lipid bilayer, not specific receptor binding.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific charge interactions). Wash three times with cold buffer.
-
Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.
Workflow for high-throughput mAChR radioligand competitive displacement assay.
Protocol 2: In Vivo Anticholinergic Profiling (Central vs. Peripheral)
This dual-readout assay determines the physiological efficacy and blood-brain barrier penetrance of the derivatives.
-
Peripheral Readout (Mydriasis):
-
Administer the test compound subcutaneously (s.c.) to adult male mice.
-
Measure pupil diameter using a stereomicroscope with a reticle at T=0, 30, and 60 minutes.
-
Causality: Blockade of M3 receptors in the iris sphincter muscle prevents acetylcholine-induced miosis, resulting in measurable dilation.
-
-
Central Readout (Anti-Tremorine):
-
30 minutes post-administration of the test compound, inject Tremorine (20 mg/kg, intraperitoneally).
-
Observe for the onset of central tremors and peripheral salivation over 1 hour.
-
Causality: Tremorine is a cholinergic agonist that crosses the blood-brain barrier to induce severe tremors. If the 2-tropanol derivative successfully penetrates the CNS and antagonizes central mAChRs, the tremors are dose-dependently suppressed.
-
References
-
Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives. National Center for Biotechnology Information (PMC). URL:[Link]
-
Parasympatholytic (anticholinergic) esters of the isomeric 2-tropanols. 1. Glycolates. Atkinson ER, McRitchie DD, Shoer LF, Harris LS, Archer S, Aceto MD, Pearl J, Luduena FP. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Parasympatholytic (anticholinergic) esters of the isomeric 2-tropanols. 2. Non-glycolates. Atkinson ER, McRitchie-Ticknor DD, Harris LS, Archer S, Aceto MD, Pearl J, Luduena FP. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
Sources
A Comparative Guide to the In Vitro and In Vivo Efficacy of 8-Azabicyclo[3.2.1]octan-2-ol Analogs
Introduction: The Architectural Significance of the Tropane Scaffold
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a rigid bicyclic structure that serves as the architectural foundation for a wide range of neuropharmacologically active compounds, from the notorious cocaine to the clinically vital atropine.[1][2][3] This privileged framework provides a precise three-dimensional orientation of functional groups, making it an enduring focus of medicinal chemistry for targeting a variety of receptors and transporters in the central nervous system.[2][3] The 8-azabicyclo[3.2.1]octan-2-ol subclass, in particular, represents a versatile template for developing novel therapeutics, with analogs showing promise as modulators of monoamine transporters, nicotinic acetylcholine receptors, and opioid receptors.[4][5][6]
This guide provides a comparative analysis of the in vitro and in vivo efficacy of this chemical class. The journey from a hit compound in a petri dish to a viable drug candidate is fraught with challenges, often characterized by a frustrating disconnect between performance in isolated biological systems (in vitro) and in whole living organisms (in vivo). Understanding the methodologies used to assess efficacy in both domains, and the factors that govern their correlation, is paramount for researchers, scientists, and drug development professionals. Here, we will dissect the experimental data, provide validated protocols for key assays, and explore the critical interplay between molecular-level interactions and whole-system biological responses.
Part 1: In Vitro Efficacy — Quantifying Molecular Interactions
In vitro studies are the first proving ground for any new chemical entity. They are designed to answer a fundamental question: Does the compound interact with its intended molecular target, and if so, how strongly and with what functional consequence? This is typically measured through binding affinity (Kᵢ), which indicates the concentration of the drug required to occupy 50% of the target receptors, and functional activity (EC₅₀ and Eₘₐₓ), which describes the concentration required to elicit a half-maximal response and the maximum possible response, respectively.
Quantitative Data Summary: A Comparative Snapshot
While specific data for a broad range of 8-azabicyclo[3.2.1]octan-2-ol analogs is dispersed throughout proprietary and academic literature, the following table presents representative data for closely related tropane analogs to illustrate the typical pharmacological profile. These compounds are known to interact with key CNS targets like the serotonin transporter (SERT) and nicotinic acetylcholine receptors (nAChRs).
| Compound/Analog | Target | Assay Type | In Vitro Metric (Kᵢ) | Source |
| 3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane | Serotonin Transporter (SERT) | Radioligand Binding | 0.1 nM | [7] |
| 2β-Isoxazolyl-8-azabicyclo[3.2.1]octane | Neuronal nAChRs | Radioligand Binding | 3 nM | [5] |
| 3β-Isoxazolyl-8-azabicyclo[3.2.1]octane | Neuronal nAChRs | Radioligand Binding | 148 nM | [5] |
Note: Lower Kᵢ values indicate higher binding affinity.
Key Experimental Protocols: The "How-To" of In Vitro Assessment
The data above is generated using highly standardized, reproducible assays. Understanding these protocols is crucial for interpreting the results and designing future experiments.
1. Radioligand Binding Assay (for Affinity Determination)
This assay directly quantifies the affinity of a compound for a receptor by measuring its ability to compete with a known, radiolabeled ligand.[8]
-
Causality & Rationale: The principle is one of competitive displacement. A high-affinity test compound will displace the "hot" ligand at lower concentrations. By measuring the reduction in radioactivity bound to the receptor membranes at various concentrations of the test compound, we can calculate its inhibition constant (Kᵢ). This is a self-validating system as total binding, non-specific binding, and specific binding are all quantified, ensuring the data's integrity.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues engineered to express the target receptor (e.g., dopamine D2 receptors).[8][9] This is achieved by homogenization followed by centrifugation to isolate the membrane-bound proteins. Protein concentration is quantified using a standard assay like the BCA assay.[9]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Contains membranes, a fixed concentration of radioligand (e.g., [³H]spiperone), and assay buffer.[10]
-
Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, non-labeled drug (e.g., haloperidol) to saturate all specific binding sites.[8]
-
Competition: Contains membranes, radioligand, and varying concentrations of the test 8-azabicyclo[3.2.1]octan-2-ol analog.[8]
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[8][9]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[9][10] This step separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[8][10]
-
Quantification: Place the dried filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal curve and determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[9]
2. [³⁵S]GTPγS Binding Assay (for Functional Activity)
This is a functional assay used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).[11] It measures one of the earliest events in GPCR activation: the exchange of GDP for GTP on the Gα subunit.[12][13]
-
Causality & Rationale: The assay uses [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[13][14] When an agonist binds and activates the receptor, it facilitates the binding of [³⁵S]GTPγS to the G-protein. Because this analog is resistant to hydrolysis, the G-protein becomes trapped in an "on" state, allowing the accumulated radioactivity to be measured as a direct proxy for receptor activation.[11] This provides a clear functional readout, distinguishing it from simple binding assays.
Step-by-Step Methodology:
-
Membrane Preparation: As with the binding assay, prepare membranes expressing the GPCR of interest.[14]
-
Assay Setup: In a 96-well plate, combine the cell membranes with assay buffer containing GDP (to ensure G-proteins are in their inactive state) and varying concentrations of the test analog.
-
Initiation & Incubation: Initiate the reaction by adding a solution of [³⁵S]GTPγS. Incubate the plate (e.g., for 60 minutes at 30°C) with gentle agitation.[15]
-
Termination & Filtration: Stop the reaction by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the unbound.[14]
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the stimulated binding (in counts per minute or similar units) against the log concentration of the test analog. Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values. Compare the Eₘₐₓ to that of a known full agonist to classify the compound as a full or partial agonist.
Part 2: In Vivo Efficacy — Assessing Therapeutic Effects in a Living System
Positive in vitro data is a prerequisite, but it is not a guarantee of therapeutic success. In vivo studies in animal models are essential to determine if a compound can produce the desired physiological effect in a complex, living organism. These studies inherently account for the compound's pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and overall safety profile.
Quantitative Data Summary: From Molecule to Model
The following table conceptualizes the type of data generated from in vivo studies for compounds targeting CNS disorders like pain and depression, common applications for tropane-like molecules.
| Therapeutic Area | Animal Model | Compound/Analog | Metric (ED₅₀ or Outcome) |
| Analgesia (Pain) | Mouse Tail-Flick Test | Analog X | ED₅₀ = 5 mg/kg |
| Antidepressant | Mouse Forced Swim Test | Analog Y | 50% increase in mobility time |
Key Experimental Protocols: The "How-To" of In Vivo Assessment
The choice of animal model is critical and must be relevant to the human disease being studied. The protocols must be rigorously controlled to ensure animal welfare and data validity.
1. Tail-Flick Test (for Analgesic Efficacy)
This test measures the pain response in rodents and is widely used to evaluate the effectiveness of analgesics.[16] It assesses the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.[17][18]
-
Causality & Rationale: The underlying principle is that analgesic compounds will increase the animal's pain threshold, thereby increasing the time it takes for the animal to perceive the heat as painful and flick its tail away.[16] A cut-off time is always used to prevent tissue damage.[19] This provides a quantifiable and reproducible measure of a compound's central analgesic activity.
Step-by-Step Methodology:
-
Acclimatization: Allow mice or rats to acclimate to the testing room for at least 15-30 minutes before the experiment begins.[19] Briefly handle the animals to reduce stress.
-
Baseline Measurement: Gently place the animal in a restrainer.[20] Position the animal's tail over a heat source (e.g., a focused beam of infrared light) on the tail-flick apparatus.[19]
-
Stimulus & Recording: Activate the heat source, which simultaneously starts a timer. Record the latency (in seconds) for the animal to flick its tail out of the beam. This is the baseline latency.
-
Compound Administration: Administer the test analog or a vehicle control via the desired route (e.g., intraperitoneal, oral).
-
Post-Dose Measurement: At a predetermined time after administration (e.g., 30, 60, 90 minutes), repeat the tail-flick measurement.
-
Data Analysis: The efficacy is often expressed as the Maximum Possible Effect (% MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100. The data can be used to generate a dose-response curve and calculate the ED₅₀ (the dose required to achieve 50% of the maximum effect).
2. Forced Swim Test (for Antidepressant-Like Activity)
The Forced Swim Test (FST) is a behavioral assay used to screen for potential antidepressant efficacy.[21][22] It is based on the observation that animals treated with antidepressants will struggle for longer before adopting an immobile, floating posture.[23]
-
Causality & Rationale: The interpretation is that immobility reflects a state of "behavioral despair." Antidepressants are thought to instill a more active coping strategy, leading to increased swimming and climbing time and reduced immobility.[21] It is critical to acknowledge the limitations and controversy surrounding this model; it is considered a screening tool for antidepressant-like activity rather than a direct model of depression.[24][25]
Step-by-Step Methodology:
-
Apparatus: Use a transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Compound Administration: Administer the test analog, a positive control (e.g., a known antidepressant), or a vehicle control at a set time before the test (e.g., 60 minutes).
-
Test Procedure: Gently place the mouse into the water cylinder for a 6-minute session. The first 2 minutes are considered an acclimatization period and are not scored.
-
Behavioral Scoring: During the final 4 minutes of the test, a trained observer (blinded to the treatment groups) records the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating, with movements limited to those necessary to keep the head above water.[21]
-
Data Analysis: Compare the duration of immobility between the different treatment groups. A significant reduction in immobility time for the test analog group compared to the vehicle group suggests antidepressant-like activity.
Visualization: Relevant Signaling Pathway
Many 8-azabicyclo[3.2.1]octane analogs derive their effects from modulating monoamine transporters, such as the dopamine transporter (DAT). Cocaine, the prototypical tropane alkaloid, functions by blocking DAT, leading to an increase in synaptic dopamine.
Part 3: Bridging the Gap — Correlating In Vitro and In Vivo Results
The ultimate goal of preclinical development is to find compounds that are potent in vitro and effective in vivo. However, a direct correlation is not always observed. A deep understanding of the factors that bridge—or break—this relationship is crucial for making go/no-go decisions in a drug discovery pipeline.
Why High In Vitro Potency May Not Translate to In Vivo Efficacy:
-
Poor Pharmacokinetics (ADME): This is the most common culprit. A compound may have excellent target affinity but is poorly absorbed from the gut, rapidly metabolized by the liver, fails to distribute to the target tissue (e.g., cannot cross the blood-brain barrier), or is quickly eliminated from the body.[26]
-
Off-Target Effects: In the complex environment of a living organism, a compound may bind to unintended targets, causing side effects that mask the therapeutic benefit or introduce toxicity.
-
Toxicity: The compound may be cytotoxic or organ-toxic at concentrations required to engage the target in vivo.
-
Poor Target Engagement: Even with good brain penetration, the compound may not achieve sufficient concentration at the synaptic level to effectively modulate its target.
Why Modest In Vitro Potency Might Still Yield In Vivo Efficacy:
-
Favorable Pharmacokinetics: A compound with moderate affinity might be highly effective if it has excellent oral bioavailability, metabolic stability, and high brain penetration, allowing it to maintain therapeutic concentrations at the target site for an extended period.
-
Formation of Active Metabolites: The parent compound administered (prodrug) may be metabolized in vivo into a more potent active species.
-
Receptor Kinetics: A compound's dissociation rate (kₒբբ) from its target, not just its affinity (Kᵢ), can play a significant role in vivo. A slower "off-rate" can lead to prolonged target engagement and a more durable therapeutic effect.
Conclusion
The 8-azabicyclo[3.2.1]octan-2-ol scaffold and its relatives remain a fertile ground for the discovery of novel CNS-acting agents. This guide has illuminated the dual-pronged approach required to evaluate their potential. In vitro assays provide a precise, quantitative measure of a compound's molecular-level interactions, establishing its potency and mechanism of action at a specific target. Concurrently, in vivo studies offer the indispensable, real-world test of whether this molecular activity can be translated into a safe and effective therapeutic outcome in a complex biological system.
Success in drug development hinges on the rational integration of both datasets. A compound that excels in vitro but fails in vivo is not a failure of the molecule itself, but often a lesson in the profound importance of pharmacokinetics and safety. By employing the rigorous, self-validating protocols described herein, researchers can build a comprehensive profile for each analog, enabling a more predictive and efficient path from the laboratory bench to potential clinical application.
References
-
Factsheet on the forced swim test - Understanding Animal Research. (2020, October 15). Understanding Animal Research. [Link]
-
Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. (2017, February 22). JoVE. [Link]
-
Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (2022, August 15). NSW Department of Primary Industries. [Link]
-
Vasavda, C., et al. (2017, June 9). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. PMC. [Link]
-
NC3Rs position paper - Forced swim test. (2024, September). NC3Rs. [Link]
-
The mouse forced swim test. (n.d.). Johns Hopkins University. [Link]
-
Tail Flick 疼痛閃尾測試. (n.d.). [Link]
-
Tail Flick Test. (n.d.). BioMed. [Link]
-
GTPγS Binding Assay. (n.d.). Creative Bioarray. [Link]
-
Rodent behavioural test - Pain and inflammation - Tail Flick. (n.d.). NEUROFIT. [Link]
-
Statement on the forced swim test in rodent models. (2023, December 13). NHMRC. [Link]
-
Tail Flick V.1. (2019, June 11). Protocols.io. [Link]
-
Tail flick test. (n.d.). Wikipedia. [Link]
-
Fully automated radioligand binding filtration assay for membrane-bound receptors. (2002, October 15). PubMed. [Link]
-
Radioligand binding assays. (n.d.). Bio-protocol. [Link]
-
GTPγS Binding Assays. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Verma, S. M. (2011). Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs. Pharmacology & Pharmacy, 2(2). [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). [Link]
-
Huang, J.-P., et al. (2021, February 3). Tropane alkaloid biosynthesis: a centennial review. Natural Product Reports. [Link]
-
Synthesis and Nicotinic Acetylcholine Receptor Binding Affinities of 2- And 3-isoxazolyl-8-azabicyclo[3.2.1]octanes. (2004, April 5). PubMed. [Link]
-
Metabolic Effects of Elicitors on the Biosynthesis of Tropane Alkaloids in Medicinal Plants. (2023, August 24). MDPI. [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021, September 1). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. (1996, June 21). PubMed. [Link]
-
Production of tropan alkaloids in the in vitro and callus cultures of Hyoscyamus aureus and their genetic stability assessment using ISSR markers. (n.d.). PMC. [Link]
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021, September 24). [Link]
-
Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. (n.d.). PMC. [Link]
-
Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. (2006, July). Chemical Reviews. [Link]
-
Production of Tropane Alkaloids (TAs) in Plants and In Vitro Cultures of Different Ploidy Levels. (n.d.). ResearchGate. [Link]
-
SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2. (2010, September). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Preclinical Animal Models for Nonalcoholic Steatohepatitis (NASH) and Their Pharmacological Validation. (n.d.). PosterSessionOnline. [Link]
-
Interaction of Twenty-Seven Bicyclo Derivatives with VEGF Receptors as a Therapeutic Alternative to Treat Cancer. (2024, September 15). [Link]
-
A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. (n.d.). PMC. [Link]
-
Synthesis of 8-thiabicyclo[3.2.1]oct-2-enes and their binding affinity for the dopamine and serotonin transporters. (2004, December 20). PubMed. [Link]
-
Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. (n.d.). MDPI. [Link]
Sources
- 1. Tropane alkaloid biosynthesis: a centennial review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs [scirp.org]
- 5. Synthesis and nicotinic acetylcholine receptor binding affinities of 2- and 3-isoxazolyl-8-azabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. jove.com [jove.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Tail flick test - Wikipedia [en.wikipedia.org]
- 17. biomed-easy.com [biomed-easy.com]
- 18. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 19. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 20. protocols.io [protocols.io]
- 21. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 23. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 24. nc3rs.org.uk [nc3rs.org.uk]
- 25. Statement on the forced swim test in rodent models | NHMRC [nhmrc.gov.au]
- 26. mdpi.com [mdpi.com]
8-Azabicyclo[3.2.1]octan-2-ol proper disposal procedures
Comprehensive Standard Operating Procedure: Proper Disposal of 8-Azabicyclo[3.2.1]octan-2-ol
Executive Summary
8-Azabicyclo[3.2.1]octan-2-ol and its hydrochloride (HCl) salt are specialized bicyclic amines utilized extensively in drug discovery as building blocks for tropane-alkaloid derivatives[1],[2]. Because this structural scaffold mimics endogenous neurotransmitter modulators, it presents acute toxicity risks upon oral ingestion, inhalation, or dermal absorption[3],[4]. Improper disposal can lead to severe environmental contamination and regulatory penalties.
As a Senior Application Scientist, I have designed this Standard Operating Procedure (SOP) to provide a self-validating, step-by-step framework for the safe handling, containment, and disposal of this compound. This guide ensures strict compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines for laboratory hazardous waste[5].
Chemical Profiling & Hazard Assessment
Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the waste material. The free base and the HCl salt behave differently in solution, dictating their respective disposal pathways.
Table 1: Physicochemical Properties & Hazard Profile
| Property | 8-Azabicyclo[3.2.1]octan-2-ol (Free Base) | 8-Azabicyclo[3.2.1]octan-2-ol HCl Salt |
| CAS Number | 92283-30-2 | 2007919-17-5[1] |
| Molecular Weight | 127.18 g/mol | 163.65 g/mol [2] |
| Physical State | Off-white powder | Crystalline solid / Off-white powder[6] |
| Solubility Profile | Soluble in organic solvents (DCM, EtOH) | Highly soluble in water and polar solvents |
| Aqueous pH | Basic (Amine) | Acidic (HCl salt) |
| Primary Hazards | Acute toxicity (Oral/Inhalation), Irritant[3] | Acute toxicity, Eye/Skin Irritant |
| Disposal Class | EPA Hazardous Waste (Toxicity)[7] | EPA Hazardous Waste (Toxicity/Corrosivity) |
Mechanistic Rationale for Disposal: The bridged bicyclic structure of 8-azabicyclo[3.2.1]octan-2-ol is highly stable and resists natural biodegradation. If flushed into municipal wastewater, these nitrogenous compounds can disrupt aquatic ecosystems. Furthermore, the free base can react exothermically with acids, while the HCl salt can corrode metal plumbing. Therefore, high-temperature incineration is the only acceptable method for the complete thermal cleavage and destruction of the tropane ring[3],[8].
Visual Workflow: Waste Segregation Decision Tree
Figure 1: Decision tree for 8-Azabicyclo[3.2.1]octan-2-ol waste segregation and disposal.
Step-by-Step Disposal Methodologies
Expertise & Experience: The following protocols are designed as self-validating systems. By incorporating verification steps (e.g., pH testing, visual inspections), researchers can ensure that no incompatible chemicals are mixed, preventing dangerous exothermic reactions or off-gassing in the waste accumulation area.
Protocol A: Solid Waste Disposal (Powders & Contaminated Consumables)
Causality: Solid bicyclic amines pose a severe inhalation hazard due to dust aerosolization. Sweeping or open-air transfer must be strictly avoided.
-
Containment: Perform all transfers inside a certified chemical fume hood. Don appropriate PPE (nitrile gloves, lab coat, safety goggles).
-
Collection: Carefully transfer residual powder, contaminated weighing paper, and empty vials into a wide-mouth High-Density Polyethylene (HDPE) solid waste container. Why HDPE? HDPE offers superior chemical resistance to amines and prevents leaching.
-
Decontamination of Surfaces: Do not dry-sweep. Wipe down the balance and fume hood surfaces with a Kimwipe dampened with 70% ethanol or isopropanol. Dispose of the Kimwipe in the solid waste container.
-
Validation: Ensure the container is securely capped. Verify that the exterior is free of chemical residue before transferring it to the Satellite Accumulation Area (SAA).
Protocol B: Liquid Waste Disposal (Solutions & Reaction Mixtures)
Causality: Mixing incompatible liquid wastes (e.g., acidic HCl salt solutions with strong oxidizers or bases) can lead to pressure buildup and container rupture. Segregation is non-negotiable[9].
-
Segregation by Solvent:
-
Organic Solutions: If the compound is dissolved in halogenated solvents (e.g., Dichloromethane) or non-halogenated solvents (e.g., Methanol, Ethyl Acetate), pour the mixture into the respective designated organic waste carboy.
-
Aqueous Solutions: If the compound is dissolved in water (common for the HCl salt), proceed to step 2.
-
-
pH Neutralization (Aqueous Only): The HCl salt solution will be acidic. Slowly add a mild base (e.g., 1M NaOH or saturated Sodium Bicarbonate) dropwise while stirring.
-
Validation: Test the solution with pH indicator strips. The target pH is between 6.0 and 8.0. Why? EPA regulations classify aqueous waste with pH ≤ 2 or ≥ 12.5 as characteristic corrosive waste[7]. Neutralization stabilizes the waste for safer transport and prevents degradation of the waste carboy.
-
Transfer: Pour the neutralized solution into the aqueous hazardous waste carboy. Leave at least 10% headspace to accommodate potential vapor expansion.
Protocol C: Spill Response Procedure
-
Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood sash is lowered to maximize airflow[3].
-
Neutralize & Absorb: For solid spills, cover the powder with damp sand or a wet absorbent pad to prevent dust generation. For liquid spills, apply an inert chemical absorbent (e.g., vermiculite or diatomaceous earth).
-
Collect: Use non-sparking, plastic scoops to collect the absorbed material[10]. Place it into a heavy-duty hazardous waste bag.
-
Clean: Wash the spill area with copious amounts of water and a mild detergent, collecting the wash water into the aqueous waste stream[11].
Regulatory Compliance & Logistics (EPA/RCRA)
To maintain compliance with the EPA's regulations for academic and commercial laboratories (including Subpart K provisions)[5], adhere to the following logistical rules:
-
Satellite Accumulation Areas (SAAs): Waste must be stored at or near the point of generation and under the direct control of the operator[9],[5].
-
Volume Limits: SAAs can accumulate up to 55 gallons of standard hazardous waste. Once this limit is reached, the waste must be transferred to a Central Accumulation Area (CAA) within 3 days (72 hours)[9],[7].
-
Labeling Integrity: Every container must be explicitly labeled with the words "Hazardous Waste," the exact chemical constituents (e.g., "8-Azabicyclo[3.2.1]octan-2-ol, Methanol"), and the primary hazard (e.g., "Toxic", "Flammable")[9],[8]. Never use abbreviations or chemical formulas on waste labels.
References
-
Carl ROTH. "Safety Data Sheet: Tropine."[Link]
-
Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines."[Link]
-
Old Dominion University. "Laboratory Waste Management Guidelines." [Link]
-
Lab Manager. "Managing Hazardous Chemical Waste in the Lab."[Link]
-
US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories."[Link]
-
PubChemLite. "8-azabicyclo[3.2.1]octan-2-ol hydrochloride." [Link]
Sources
- 1. PubChemLite - 8-azabicyclo[3.2.1]octan-2-ol hydrochloride (C7H13NO) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. Tropine | 120-29-6 | TCI AMERICA [tcichemicals.com]
- 5. epa.gov [epa.gov]
- 6. 8-azabicyclo[3.2.1]octan-2-ol hydrochloride 97% | CAS: 2007919-17-5 | AChemBlock [achemblock.com]
- 7. odu.edu [odu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. echemi.com [echemi.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
